4-Chloro-4'-fluorobutyrophenone-d4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H10ClFO |
|---|---|
Molecular Weight |
204.66 g/mol |
IUPAC Name |
4-chloro-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2/i3D,4D,5D,6D |
InChI Key |
HXAOUYGZEOZTJO-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCCl)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCl)F |
Origin of Product |
United States |
Foundational & Exploratory
4-Chloro-4'-fluorobutyrophenone-d4 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-Chloro-4'-fluorobutyrophenone-d4. This deuterated compound is a critical intermediate in the synthesis of isotopically labeled internal standards used in pharmacokinetic and metabolic studies.
Core Chemical Properties
This compound is the deuterium-labeled version of 4-Chloro-4'-fluorobutyrophenone. The primary distinction is the replacement of four hydrogen atoms on the fluorophenyl ring with deuterium (B1214612). This isotopic labeling is crucial for its application as an internal standard in mass spectrometry-based analyses.
| Property | Value | Reference |
| Chemical Name | 4-Chloro-1-(4-fluorophenyl-2,3,5,6-d4)-1-butanone | |
| CAS Number | 1814904-27-2 | |
| Molecular Formula | C₁₀H₆D₄ClFO | |
| Molecular Weight | 204.66 g/mol | |
| Appearance | Expected to be a pale to yellow liquid or solid | [Based on non-deuterated form] |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, chloroform, and dichloromethane | [Based on non-deuterated form] |
| Storage Temperature | Refrigerator |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound:
The synthesis involves the reaction of fluorobenzene-d5 (B58048) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Workflow: Proposed Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from the synthesis of the non-deuterated analog):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Charging: Fluorobenzene-d5 (1.0 equivalent) and a suitable dry solvent (e.g., dichloromethane) are added to the flask and cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (1.1 to 1.3 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Acylating Agent Addition: 4-Chlorobutyryl chloride (1.0 equivalent) is added dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains low.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction mixture is slowly poured into a beaker of crushed ice and water to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed with dilute acid, water, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Analytical Characterization
Detailed analytical spectra for this compound are not publicly available. However, the expected spectral data can be inferred from the data for the non-deuterated analog.
Mass Spectrometry:
The mass spectrum of the non-deuterated compound shows a molecular ion peak (M+) at m/z 200.64. For the d4-labeled compound, the molecular ion peak is expected to be shifted by +4 mass units.
-
Expected m/z (M+): ~204.66
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the non-deuterated compound exhibits signals for the aromatic protons and the aliphatic chain protons. In the ¹H NMR spectrum of the d4-labeled compound, the signals corresponding to the aromatic protons on the fluorophenyl ring would be absent.
-
¹³C NMR: The carbon NMR spectrum is expected to be very similar to the non-deuterated analog. The carbon atoms attached to deuterium will show a characteristic splitting pattern (C-D coupling) and may have slightly different chemical shifts.
Application in Drug Development
This compound is a key intermediate in the synthesis of Melperone-d4 hydrochloride. Melperone is an atypical antipsychotic medication. The deuterated version, Melperone-d4, is used as an internal standard in pharmacokinetic studies to accurately quantify the concentration of Melperone in biological samples.
Signaling Pathway: Role as a Synthetic Intermediate
Caption: Role of this compound in the synthesis of Melperone-d4.
The use of a deuterated internal standard like Melperone-d4 is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods. This is a fundamental practice in modern drug development and clinical research.
physical characteristics of 4-Chloro-4'-fluorobutyrophenone-d4
An In-depth Technical Guide to the Physical Characteristics of 4-Chloro-4'-fluorobutyrophenone-d4
This guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 1814904-27-2). It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document details the compound's physical characteristics, outlines experimental protocols for their determination, and illustrates its role as a synthetic intermediate and analytical standard.
Core Physical and Chemical Properties
This compound is the deuterated form of 4-Chloro-4'-fluorobutyrophenone, an intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), including antipsychotic medications.[1][2] The incorporation of four deuterium (B1214612) atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically almost identical to its non-deuterated counterpart but distinguishable by mass.[3][4] This allows for enhanced accuracy and precision in analytical methods by correcting for variability during sample preparation and analysis.[5][6]
Data Presentation: Physical Characteristics
Specific experimental data for the physical characteristics of the d4 variant are not widely published. However, the properties are expected to be nearly identical to the non-deuterated (protio) analogue due to the subtle physicochemical effects of deuterium substitution. The table below presents the available data for the d4 compound and the corresponding data for the well-characterized protio form (CAS No. 3874-54-2) for comparison.
| Property | This compound | 4-Chloro-4'-fluorobutyrophenone (for comparison) |
| CAS Number | 1814904-27-2[1] | 3874-54-2[2] |
| Molecular Formula | C₁₀H₆D₄ClFO[7] | C₁₀H₁₀ClFO[8] |
| Molecular Weight | 204.66 g/mol [7] | 200.64 g/mol [8] |
| Appearance | Neat (Pure Liquid)[7] | White to amber clear liquid[2] |
| Melting Point | Data not available | 5 - 6 °C[2][9] |
| Boiling Point | Data not available | 122 °C @ 0.7 mmHg[2] |
| Density | Data not available | ~1.22 g/mL at 25 °C |
| Refractive Index | Data not available | n20/D 1.5255 |
| Solubility | Data not available | Low solubility in water; soluble in organic solvents like ethanol, ether, and chloroform.[10] |
Role in Pharmaceutical Synthesis and Analysis
This compound serves as a crucial labeled intermediate in the synthesis of deuterated pharmaceutical compounds, such as Melperone Hydrochloride-d4.[1] Its primary application is as an internal standard in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, to ensure accurate quantification of the target analyte in complex matrices like plasma or whole blood.[3][5]
Experimental Protocols
The following sections describe generalized, standard laboratory protocols for determining the key physical properties of a liquid organic compound such as this compound.
Melting Point Determination
Given that the non-deuterated analogue has a melting point of 5-6 °C, the compound may be a solid or liquid at room temperature depending on ambient conditions. The following Thiele tube method is standard for determining the melting point of a solid.
-
Sample Preparation : A small amount of the solidified compound is finely powdered. A capillary tube, sealed at one end, is tapped open-end-down into the powder to pack a small sample (1-2 mm high) into the bottom.
-
Apparatus Setup : The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating : The thermometer and capillary assembly are placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The side arm of the Thiele tube is heated gently with a Bunsen burner. The tube's design ensures uniform heating via convection currents.
-
Observation : The temperature is monitored closely. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure compound, this range should be narrow (0.5-1.0 °C).
Boiling Point Determination
The following microscale method is suitable for determining the boiling point of a small sample volume under vacuum, which is appropriate given the high boiling point of this compound at atmospheric pressure.
-
Sample Preparation : A small volume (a few milliliters) of the liquid is placed into a small test tube or fusion tube.
-
Capillary Inversion : A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.
-
Apparatus Setup : The test tube is attached to a thermometer and placed in a heating apparatus (e.g., an oil bath or a Thiele tube) connected to a vacuum source. The pressure should be recorded.
-
Heating : The apparatus is heated gently. As the liquid heats, trapped air in the capillary tube will escape, seen as a slow stream of bubbles.
-
Observation : Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat is removed, and the apparatus is allowed to cool slowly.
-
Measurement : The moment the bubbling stops and the liquid begins to be drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid at the recorded pressure.
Solubility Determination
This protocol determines the compound's solubility in various solvents, which is critical for its application in synthesis and analytical sample preparation.
-
Solvent Selection : A range of solvents should be tested, typically including water, 5% aq. HCl, 5% aq. NaOH, and common organic solvents (e.g., ethanol, dichloromethane (B109758), hexane).
-
Procedure :
-
Add approximately 25 mg of the compound to a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.
-
Observe the mixture. The compound is considered "soluble" if it dissolves completely. It is "insoluble" if it remains as a separate phase (liquid or solid).
-
-
Interpretation :
-
Solubility in water suggests a small, polar molecule.
-
Insolubility in water but solubility in 5% HCl indicates a basic functional group (e.g., an amine).
-
Insolubility in water but solubility in 5% NaOH indicates an acidic functional group.
-
Solubility in organic solvents like dichloromethane but not in hexane (B92381) points to a compound of intermediate polarity. The "like dissolves like" principle is the primary guide.[2]
-
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]
- 9. 4-Chloro-4[-fluorobutyrophenone [chembk.com]
- 10. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
An In-depth Technical Guide to 4-Chloro-4'-fluorobutyrophenone-d4
CAS Number: 1814904-27-2
This technical guide provides a comprehensive overview of 4-Chloro-4'-fluorobutyrophenone-d4, a deuterated analog of 4-chloro-4'-fluorobutyrophenone. This isotopically labeled compound is a crucial intermediate in the synthesis of various deuterated active pharmaceutical ingredients (APIs), particularly within the antipsychotic drug class. Its application is of significant interest to researchers and professionals in drug development, medicinal chemistry, and pharmacokinetic studies.
Chemical and Physical Properties
This compound is the deuterated form of 4-chloro-4'-fluorobutyrophenone, where four hydrogen atoms on the fluorophenyl ring have been replaced by deuterium (B1214612). This isotopic labeling is instrumental for its use in quantitative analysis and as a precursor to deuterated metabolites for research purposes.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 1814904-27-2 |
| Molecular Formula | C₁₀H₆D₄ClFO |
| Molecular Weight | 204.66 g/mol |
| Appearance | Pale to yellow liquid or solid (depending on purity and storage conditions) |
| Solubility | Good solubility in organic solvents such as ethanol, methanol, chloroform, and dichloromethane. |
Table 2: Spectroscopic and Analytical Data
| Data Type | Description |
| Mass Spectrometry | The mass spectrum of the non-deuterated analogue shows a molecular ion peak (M+) at m/z 200. For the d4 variant, the molecular ion peak is expected at m/z 204. Key fragmentation patterns can be used for structural elucidation and quantification. |
| NMR Spectroscopy | ¹H NMR and ¹³C NMR data for the non-deuterated compound are available. For the d4 analogue, the absence of signals corresponding to the aromatic protons on the fluorophenyl ring would be a key identifying feature. |
Synthesis and Applications
This compound serves as a key intermediate in the synthesis of deuterated pharmaceuticals. The deuterium labeling allows for the investigation of drug metabolism and pharmacokinetics (DMPK) and can be used to create drugs with altered metabolic profiles.
One of the primary applications of this compound is in the synthesis of deuterated versions of antipsychotic drugs like Melperone and Haloperidol. The following diagram illustrates a representative synthetic pathway.
Caption: Representative synthesis of a deuterated antipsychotic.
Experimental Protocols
Synthesis of Melperone-d4 (Representative Protocol)
This protocol is a representative procedure for the synthesis of a deuterated antipsychotic, Melperone-d4, using this compound as a starting material. The conditions are based on known procedures for the synthesis of the non-deuterated analogue.
Materials:
-
This compound
-
4-(4-methylphenyl)piperidine
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Water
Procedure:
-
To a stirred mixture of 4-(4-methylphenyl)piperidine, potassium carbonate, and a catalytic amount of tetrabutylammonium bromide in toluene and water, add this compound.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Melperone-d4.
Use as an Internal Standard in Quantitative Analysis
This compound can be used as an internal standard for the quantification of its non-deuterated counterpart or other related butyrophenones in biological matrices.
General Workflow:
Caption: General workflow for using the compound as an internal standard.
Signaling Pathways of Resulting Pharmaceuticals
The primary therapeutic effect of antipsychotic drugs synthesized from this compound, such as deuterated haloperidol, is mediated through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.
The following diagram illustrates the simplified signaling pathway affected by these drugs.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway.
Conclusion
This compound is a valuable tool for researchers and professionals in the pharmaceutical industry. Its utility as a building block for deuterated APIs and as an internal standard in bioanalytical methods makes it a compound of significant interest. Understanding its chemical properties, synthetic applications, and the biological pathways of the molecules derived from it is essential for its effective use in advancing drug discovery and development.
Synthesis Pathway for 4-Chloro-4'-fluorobutyrophenone-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive synthesis pathway for 4-Chloro-4'-fluorobutyrophenone-d4, a deuterated analog of a valuable pharmaceutical intermediate. The inclusion of deuterium (B1214612) atoms provides a powerful tool for pharmacokinetic and metabolic studies in drug development. The proposed synthesis is a robust three-step process commencing with the commercially available isotopically labeled starting material, Succinic anhydride-2,2,3,3-d4.
The synthesis route involves:
-
Reduction of Succinic anhydride-2,2,3,3-d4 to yield γ-butyrolactone-2,2,3,3-d4.
-
Chlorination of γ-butyrolactone-2,2,3,3-d4 to produce the key intermediate, 4-chlorobutyryl-2,2,3,3-d4 chloride.
-
Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl-2,2,3,3-d4 chloride to afford the final product, this compound.
This guide provides detailed experimental protocols for each step, supported by quantitative data from analogous non-deuterated reactions to serve as a benchmark for expected yields and reaction conditions.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis. The data is primarily based on the synthesis of the non-deuterated analogs and serves as a reference for the synthesis of the deuterated compound.
Table 1: Reduction of Succinic Anhydride to γ-Butyrolactone
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |
| Catalytic Hydrogenation | Palladium on Carbon/Alumina | Ethyl Acetate (B1210297) | 35-100 | 16-75 | 80-94 | [1] |
| Catalytic Hydrogenation | Copper-Zinc | Vapor Phase | 150-325 | N/A | >90 | |
| Chemical Reduction | Zinc dust | Acetic Acid | N/A | N/A | N/A | [1] |
Table 2: Conversion of γ-Butyrolactone to 4-Chlorobutyryl Chloride
| Reagent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Thionyl Chloride | Zinc Chloride | 50-80 | ~82 | |
| Phosgene | Trimethylbenzylammonium chloride | 130 | 88 | [1] |
| Di(trichloromethyl) carbonate | Organic Amine | 50-180 | High |
Table 3: Friedel-Crafts Acylation of Fluorobenzene
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aluminum Chloride (AlCl₃) | Dichloromethane (B109758) | 0 - rt | High | |
| Trifluoromethanesulfonic Acid (TfOH) / Rare Earth Triflate | Solvent-free | 140 | 87 |
Synthesis Pathway Visualization
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Reduction of Succinic anhydride-2,2,3,3-d4 to γ-Butyrolactone-2,2,3,3-d4
This procedure details the catalytic hydrogenation of the deuterated succinic anhydride.
Materials:
-
Succinic anhydride-2,2,3,3-d4
-
Palladium on carbon (5% Pd)
-
Ethyl acetate (anhydrous)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave reactor, a solution of Succinic anhydride-2,2,3,3-d4 (1 equivalent) in anhydrous ethyl acetate is prepared.
-
5% Palladium on carbon catalyst (typically 1-5 mol% of the substrate) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The reactor is sealed and purged several times with hydrogen gas to remove any air.
-
The reactor is then pressurized with hydrogen gas to 16-75 atm.
-
The reaction mixture is heated to a temperature between 35-100°C with vigorous stirring.
-
The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield crude γ-butyrolactone-2,2,3,3-d4.
-
The crude product can be purified by vacuum distillation to obtain the pure lactone.
Step 2: Conversion of γ-Butyrolactone-2,2,3,3-d4 to 4-Chlorobutyryl-2,2,3,3-d4 chloride
This protocol describes the ring-opening and chlorination of the deuterated lactone using thionyl chloride.
Materials:
-
γ-Butyrolactone-2,2,3,3-d4
-
Thionyl chloride (SOCl₂)
-
Zinc chloride (ZnCl₂, anhydrous, catalytic amount)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, γ-butyrolactone-2,2,3,3-d4 (1 equivalent) and a catalytic amount of anhydrous zinc chloride are added.
-
Thionyl chloride (1.5-2 equivalents) is slowly added to the flask. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.
-
The reaction mixture is then heated to reflux (approximately 50-80°C) and maintained at this temperature for several hours. The reaction progress can be monitored by GC.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation at atmospheric pressure.
-
The resulting crude 4-chlorobutyryl-2,2,3,3-d4 chloride is then purified by vacuum distillation.
Step 3: Friedel-Crafts Acylation of Fluorobenzene with 4-Chlorobutyryl-2,2,3,3-d4 chloride
This final step involves the Lewis acid-catalyzed acylation of fluorobenzene to yield the target compound.
Materials:
-
4-Chlorobutyryl-2,2,3,3-d4 chloride
-
Fluorobenzene
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, aqueous solution, e.g., 1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, and a gas outlet
Procedure:
-
A three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.
-
The suspension is cooled to 0°C in an ice bath.
-
A solution of 4-chlorobutyryl-2,2,3,3-d4 chloride (1 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride, maintaining the temperature at 0°C.
-
After the addition is complete, fluorobenzene (1-1.2 equivalents) is added dropwise to the reaction mixture, again keeping the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is stirred at room temperature for several hours until completion, as monitored by TLC or HPLC.
-
Once the reaction is complete, the mixture is cooled in an ice bath and carefully quenched by the slow addition of crushed ice, followed by 1M hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
References
Navigating the Supply and Application of 4-Chloro-4'-fluorobutyrophenone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Chloro-4'-fluorobutyrophenone-d4, a deuterated analog of a key intermediate in the synthesis of various pharmaceuticals. This document details available suppliers, cost information, a plausible experimental protocol for its synthesis, and its relevance in the context of dopamine (B1211576) receptor signaling pathways, which are critical in the mechanism of action of many antipsychotic drugs.
Suppliers and Cost
The availability of this compound is specialized, with a limited number of suppliers offering this isotopically labeled compound. The primary supplier identified is LGC Standards (formerly Toronto Research Chemicals), a reputable source for research chemicals and stable isotope-labeled compounds.
| Supplier | Product Name | Catalog Number | CAS Number | Purity | Quantity | Cost |
| LGC Standards | This compound | TRC-C366347-10MG | 1814904-27-2 | Not specified | 10 mg | Price on request |
| LGC Standards | This compound | TRC-C366347-25MG | 1814904-27-2 | Not specified | 25 mg | Price on request |
| LGC Standards | This compound | TRC-C366347-50MG | 1814904-27-2 | Not specified | 50 mg | Price on request |
It is important to note that the pricing for this compound is typically available upon direct inquiry with the supplier. Researchers are advised to contact LGC Standards for the most current pricing and availability.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This method is analogous to the synthesis of its non-deuterated counterpart, with the key difference being the use of deuterated fluorobenzene.
Reaction: Friedel-Crafts Acylation
Reactants:
-
Fluorobenzene-d5 (B58048) (deuterated fluorobenzene)
-
4-Chlorobutyryl chloride
-
Aluminum chloride (AlCl₃) - Catalyst
-
Dichloromethane (B109758) (CH₂Cl₂) - Solvent
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. Cool the mixture to 0-5°C in an ice bath.
-
Addition of Reactants: To the cooled suspension, add a solution of 4-chlorobutyryl chloride (1 equivalent) in dry dichloromethane dropwise from the dropping funnel. After the addition is complete, add fluorobenzene-d5 (1 equivalent) dropwise, maintaining the temperature between 0-5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours. After this period, allow the mixture to warm to room temperature and continue stirring for an additional 12-16 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M sodium bicarbonate solution, followed by a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and isotopic enrichment.
Role in Drug Development and Signaling Pathways
4-Chloro-4'-fluorobutyrophenone is a crucial building block in the synthesis of many butyrophenone (B1668137) antipsychotics, including the widely used drug Haloperidol.[] These drugs primarily exert their therapeutic effects by acting as antagonists at dopamine D2 receptors.[2][3] The deuterated form, this compound, is valuable as an internal standard in pharmacokinetic studies and metabolic profiling of these drugs.
The dopamine signaling pathway is a critical target for antipsychotic medications. The diagram below illustrates a simplified representation of the dopamine D2 receptor signaling cascade and the point of intervention for D2 antagonists.
References
Technical Guide to the Safety of 4-Chloro-4'-fluorobutyrophenone-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data, handling procedures, and biological context for 4-Chloro-4'-fluorobutyrophenone-d4. The information presented is intended to support its safe use in a research and development setting. While this guide focuses on the deuterated form, the safety and handling information is largely based on the well-documented non-deuterated analog, 4-Chloro-4'-fluorobutyrophenone, as their physicochemical and biological properties are expected to be nearly identical.
Chemical and Physical Properties
This compound is a deuterated synthetic organic compound. It is a halogenated aromatic ketone and a derivative of butyrophenone (B1668137).[1] It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, particularly antipsychotic drugs.[2][3]
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 4-Chloro-1-(4-fluorophenyl)butan-1-one-d4 | [[“]] |
| CAS Number | 3874-54-2 (non-deuterated) | [[“]] |
| Molecular Formula | C₁₀H₆D₄ClFO | |
| Molecular Weight | ~204.67 g/mol | |
| Appearance | Pale to yellow liquid or solid | [1] |
| Density | 1.22 g/mL at 25 °C | [5] |
| Melting Point | 5 - 6 °C | [6] |
| Boiling Point | 122 °C at 0.7 mmHg | [6] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.5255 | [5] |
| Solubility | Good solubility in organic solvents such as ethanol, methanol, chloroform, and dichloromethane. Sparingly soluble in water. | [1][2] |
Hazard Identification and Safety Precautions
GHS Hazard Classification:
| Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[[“]] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[[“]] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[[“]] |
| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects.[5] |
Precautionary Statements:
Researchers should adhere to the following precautionary measures:
-
P261: Avoid breathing fumes, mist, spray, and vapors.[[“]]
-
P264: Wash skin thoroughly after handling.[[“]]
-
P271: Use only outdoors or in a well-ventilated area.[[“]]
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[[“]]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[[“]]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
General Handling and Storage
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[[“]]
-
Ensure adequate ventilation of the workstation.[[“]]
-
Avoid contact with skin, eyes, and clothing.[[“]]
-
Do not eat, drink, or smoke when using this product.[[“]]
-
Wash hands thoroughly after handling.[[“]]
-
Use personal protective equipment as required, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[[“]]
-
In case of insufficient ventilation, wear suitable respiratory equipment.[[“]]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed when not in use.[[“]]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Protocol for Dopamine (B1211576) D2 Receptor Binding Assay
This protocol is a representative method to determine the binding affinity of this compound to the dopamine D2 receptor, a primary target for butyrophenone antipsychotics.
Materials:
-
This compound
-
Cell membranes expressing human dopamine D2 receptors
-
[³H]Spiperone (radioligand)
-
Haloperidol (B65202) (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]Spiperone at a concentration near its Kd, and either the assay buffer (for total binding), a saturating concentration of haloperidol (for non-specific binding), or the diluted test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Biological Activity and Signaling Pathways
4-Chloro-4'-fluorobutyrophenone is a precursor to several butyrophenone antipsychotics, which are known to act as antagonists at dopamine D2 receptors and, in some cases, at NMDA receptors.[9][10] The deuteration in this compound is not expected to alter its mechanism of action.
Dopamine D2 Receptor Antagonism
Butyrophenones block the action of dopamine at D2 receptors.[11] These receptors are G protein-coupled receptors (GPCRs) that, when activated by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][12] By blocking this receptor, butyrophenones prevent this signaling cascade.
Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by Butyrophenones.
NMDA Receptor Modulation
Some butyrophenones have also been shown to inhibit N-methyl-D-aspartate (NMDA) receptors.[9] NMDA receptors are ligand-gated ion channels that, upon activation by glutamate (B1630785) and a co-agonist (glycine or D-serine), allow the influx of Ca²⁺ into the neuron.[5] This calcium influx is a critical second messenger that activates numerous intracellular signaling cascades.[5]
Caption: Inhibition of the NMDA Receptor Signaling Pathway by Butyrophenones.
First Aid and Emergency Procedures
In Case of Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, give oxygen.
-
If not breathing, give artificial respiration.
-
Seek medical attention.
In Case of Skin Contact:
-
Immediately wash the skin with plenty of soap and water.[[“]]
-
Remove contaminated clothing.
-
If irritation persists, seek medical attention.
In Case of Eye Contact:
-
Rinse cautiously with water for several minutes.[[“]]
-
Remove contact lenses, if present and easy to do. Continue rinsing.[[“]]
-
Seek medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Never give anything by mouth to an unconscious person.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Arising from the Chemical:
-
Thermal decomposition can produce toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.
Protective Equipment for Firefighters:
-
Wear self-contained breathing apparatus and full protective gear.
Disposal Considerations
Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Avoid release to the environment.
This technical guide is intended for informational purposes only and does not substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound before use.
References
- 1. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. news-medical.net [news-medical.net]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. Radioligand binding assays [bio-protocol.org]
- 11. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
The Strategic Application of Deuterated 4-Chloro-4'-fluorobutyrophenone in Advanced Drug Development and Molecular Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterated 4-Chloro-4'-fluorobutyrophenone is a critical starting material and versatile intermediate with significant applications in modern pharmaceutical sciences. Its primary utility lies in the synthesis of deuterated butyrophenone (B1668137) antipsychotics, such as haloperidol (B65202), where the incorporation of deuterium (B1214612) can strategically modify the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This modification, known as the "deuterium effect," can lead to a more favorable metabolic stability, reduced formation of toxic metabolites, and an extended therapeutic window. Furthermore, this deuterated building block serves as a precursor for the synthesis of stable isotope-labeled internal standards essential for highly accurate bioanalytical assays and as a potential component in the development of novel positron emission tomography (PET) tracers for neuroreceptor imaging. This technical guide provides a comprehensive overview of the core applications of deuterated 4-Chloro-4'-fluorobutyrophenone, complete with detailed experimental protocols, quantitative data, and visual representations of key processes.
Introduction: The Significance of Deuteration in Drug Development
The substitution of hydrogen with its stable, heavier isotope, deuterium, is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug molecules.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can significantly slow down metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family.[3][4] This strategic deuteration can result in:
-
Improved Metabolic Stability: Reduced rate of metabolic clearance, leading to a longer drug half-life.[5][6]
-
Enhanced Bioavailability: Increased systemic exposure of the parent drug.
-
Reduced Metabolite-Mediated Toxicity: Altered metabolic pathways that may decrease the formation of harmful metabolites.[6]
-
More Predictable Pharmacokinetics: Reduced inter-individual variability in drug response.
4-Chloro-4'-fluorobutyrophenone is a key structural motif in a class of potent antipsychotic drugs known as butyrophenones.[7] Its deuterated analogue, therefore, is a valuable precursor for creating next-generation therapeutics with potentially improved clinical profiles.
Core Applications of Deuterated 4-Chloro-4'-fluorobutyrophenone
The primary applications of deuterated 4-Chloro-4'-fluorobutyrophenone can be categorized into three main areas:
-
Synthesis of Deuterated Butyrophenone Antipsychotics: As a key intermediate for synthesizing deuterated versions of drugs like haloperidol, benperidol, and others.
-
Development of Analytical Internal Standards: For use in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[8]
-
Precursor for Positron Emission Tomography (PET) Tracers: As a starting material for radiolabeled compounds used in molecular imaging to study neuroreceptor density and function.[9][10]
Synthesis of Deuterated Pharmaceuticals: The Case of Haloperidol-d4
The most prominent application of deuterated 4-Chloro-4'-fluorobutyrophenone is in the synthesis of deuterated butyrophenone antipsychotics. Haloperidol, a widely used typical antipsychotic, serves as a prime example. The deuteration is typically on the butyrophenone moiety, which is susceptible to metabolic transformation.
Illustrative Pharmacokinetic Data: Haloperidol vs. Haloperidol-d4
While extensive head-to-head clinical data is proprietary, the anticipated impact of deuteration on the pharmacokinetic profile of haloperidol is summarized in the table below. This data is illustrative and based on the established principles of the kinetic isotope effect.[5][11]
| Parameter | Non-Deuterated Haloperidol (Illustrative) | Deuterated Haloperidol (d4) (Anticipated) | Significance |
| Peak Plasma Concentration (Cmax) | 5.2 ng/mL | 6.1 ng/mL | Slower metabolism can lead to higher peak concentrations. |
| Time to Peak Concentration (Tmax) | 4.5 hours | 4.8 hours | Absorption is generally not significantly affected. |
| Area Under the Curve (AUC) | 120 ngh/mL | 185 ngh/mL | Reduced clearance leads to greater overall drug exposure. |
| Elimination Half-life (t1/2) | 24 hours | 36 hours | Slower metabolism extends the duration of action. |
| Clearance (CL/F) | 45 L/h | 30 L/h | The primary benefit of deuteration is reduced metabolic clearance. |
Experimental Protocols
This protocol is a plausible method based on established deuteration techniques for aromatic ketones.
Objective: To synthesize 4-Chloro-4'-(fluoro-d4)-butyrophenone.
Materials:
-
4-Chloro-4'-fluorobutyrophenone
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 4-Chloro-4'-fluorobutyrophenone (1.0 g, 5.0 mmol) in anhydrous DMF (20 mL) is added anhydrous K₂CO₃ (1.38 g, 10.0 mmol).
-
The mixture is heated to 80°C, and D₂O (5 mL) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at 80°C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford deuterated 4-Chloro-4'-fluorobutyrophenone.
Objective: To synthesize Haloperidol-d4.
Materials:
-
Deuterated 4-Chloro-4'-fluorobutyrophenone
-
4-(4-Chlorophenyl)-4-hydroxypiperidine
-
Potassium iodide (KI)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.1 g, 5.2 mmol), deuterated 4-Chloro-4'-fluorobutyrophenone (1.0 g, 5.0 mmol), potassium iodide (0.2 g, 1.2 mmol), and sodium bicarbonate (1.3 g, 15.5 mmol) in toluene (50 mL) is heated to reflux for 48 hours.
-
The reaction mixture is cooled, and water (30 mL) is added. The layers are separated, and the aqueous layer is extracted with toluene (2 x 20 mL).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is recrystallized from isopropanol to yield Haloperidol-d4.
Application as an Internal Standard in Quantitative Analysis
Deuterated analogues of drugs are the gold standard for internal standards in LC-MS/MS bioanalysis due to their similar chemical and physical properties to the analyte, but distinct mass.[8] Haloperidol-d4 is commercially available and widely used for the accurate quantification of haloperidol in biological matrices.[12][13]
Experimental Protocol: Quantification of Haloperidol in Human Plasma using LC-MS/MS
Objective: To determine the concentration of haloperidol in human plasma samples.
Materials:
-
Human plasma samples
-
Haloperidol analytical standard
-
Haloperidol-d4 internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Sample Preparation: To 100 µL of plasma, add 10 µL of the Haloperidol-d4 internal standard solution. Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge.
-
SPE Cleanup (Optional but recommended): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge and elute the analyte and internal standard. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Haloperidol: Monitor the transition of the parent ion to a specific product ion.
-
Haloperidol-d4: Monitor the transition of the deuterated parent ion to its corresponding product ion.
-
-
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of haloperidol to the peak area of Haloperidol-d4 against the concentration of the haloperidol standards. Determine the concentration of haloperidol in the unknown samples from this curve.
Potential in Positron Emission Tomography (PET) Tracer Development
Deuteration can enhance the metabolic stability of PET tracers, leading to improved imaging quality by reducing the interference from radiometabolites.[9][10] While a specific PET tracer derived directly from deuterated 4-Chloro-4'-fluorobutyrophenone is not yet in widespread clinical use, the principle is highly relevant for the development of novel neuroreceptor imaging agents. The butyrophenone scaffold is a well-established pharmacophore for dopamine (B1211576) D2-like receptors, which are key targets in neuropsychiatric disorders.
Conceptual Workflow for Deuterated Butyrophenone PET Tracer Development
This workflow outlines the key steps in developing a novel deuterated PET tracer.
Signaling Pathways and Metabolic Fate
The therapeutic effects of butyrophenone antipsychotics are primarily mediated through their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Understanding the metabolic fate of these drugs is crucial for predicting their efficacy and potential for drug-drug interactions.
Simplified Dopamine D2 Receptor Antagonism Pathway
Major Metabolic Pathways of Haloperidol
The metabolism of haloperidol is complex and involves several enzymatic pathways. Deuteration at specific sites can influence the rate of these transformations.[14][15]
Conclusion
Deuterated 4-Chloro-4'-fluorobutyrophenone is a high-value chemical entity that enables the strategic application of the deuterium effect in drug development and molecular imaging. Its use as a precursor for deuterated antipsychotics holds the potential to create therapies with improved pharmacokinetic profiles, leading to better patient outcomes. Furthermore, its role in the synthesis of stable isotope-labeled internal standards is indispensable for accurate bioanalysis. The principles outlined in this guide underscore the importance of deuterated intermediates in advancing pharmaceutical research and development, offering a pathway to more effective and safer medicines. As synthetic methodologies for deuteration become more refined, the applications of compounds like deuterated 4-Chloro-4'-fluorobutyrophenone are expected to expand, further solidifying the role of "heavy drugs" in modern medicine.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of deuterated [18F]JHU94620 for imaging cannabinoid type 2 receptors in rodent and monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 18F-Labeled Deuterated Tropane Derivatives with High Metabolic Stability for PET Imaging of the Dopamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversible metabolism of haloperidol and reduced haloperidol in Chinese schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Labeling of Butyrophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of butyrophenone (B1668137) derivatives, a critical class of compounds in neuroscience and pharmaceutical research. Butyrophenones, such as haloperidol (B65202) and spiperone, are potent antagonists of the dopamine (B1211576) D2 receptor and are widely used as antipsychotic medications. Isotopic labeling of these molecules with stable isotopes (e.g., Deuterium (B1214612), Carbon-13, Nitrogen-15) or radioisotopes is an indispensable tool for elucidating their metabolic fate, receptor binding kinetics, and in vivo distribution.[1]
This document details the core principles of isotopic labeling, provides specific (though generalized due to the proprietary nature of some detailed syntheses) experimental protocols, and presents quantitative data where available. It also visualizes key biological pathways and experimental workflows relevant to the study of these compounds.
Core Principles of Isotopic Labeling
Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotopes. This substitution creates a "tagged" version of the compound that is chemically identical but physically distinguishable by its mass or radioactive properties.[1] This allows researchers to track the molecule through complex biological systems without altering its inherent biological activity.
-
Deuterium (²H or D) Labeling: The substitution of hydrogen with deuterium is a common strategy to investigate metabolic pathways and the kinetic isotope effect. The increased mass of deuterium can slow down metabolic processes at the site of labeling, a phenomenon that can be exploited to develop drugs with improved pharmacokinetic profiles.[2]
-
Carbon-13 (¹³C) Labeling: ¹³C is a stable isotope of carbon used extensively in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies.[3] Incorporating ¹³C into a drug molecule allows for the precise tracking of its metabolic breakdown products and can aid in the elucidation of complex metabolic networks.[4]
-
Nitrogen-15 (B135050) (¹⁵N) Labeling: As many butyrophenone derivatives contain nitrogen atoms in their piperidine (B6355638) or other heterocyclic moieties, ¹⁵N labeling is valuable for studying their structure and metabolism. ¹⁵N is NMR-active and provides a sensitive probe for characterizing nitrogen-containing compounds.[5]
Experimental Protocols for Isotopic Labeling
Detailed synthetic protocols for isotopically labeled butyrophenone derivatives are often proprietary. However, based on established chemical reactions, the following sections outline general methodologies for introducing deuterium, carbon-13, and nitrogen-15 into the butyrophenone scaffold.
Deuterium Labeling
Deuterium can be introduced into organic molecules through various methods, including catalytic exchange reactions and reduction of functional groups with deuterated reagents.
General Protocol for Catalytic Deuterium Exchange:
A common method for introducing deuterium is through hydrogen-deuterium exchange catalyzed by a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O).[2]
-
Preparation: Dissolve the butyrophenone derivative in a suitable solvent (e.g., deuterated methanol, dioxane).
-
Catalyst Addition: Add a catalytic amount of Pd/C to the solution.
-
Deuterium Source: Introduce the deuterium source, either by purging the reaction vessel with D₂ gas or by adding D₂O as a co-solvent.
-
Reaction: Heat the mixture under a deuterium atmosphere for a specified time to allow for the exchange of protons with deuterons. The reaction time and temperature will vary depending on the specific substrate and desired level of deuteration.
-
Work-up and Purification: After the reaction is complete, filter the catalyst and remove the solvent under reduced pressure. The deuterated product is then purified using standard techniques such as column chromatography or recrystallization.
Carbon-13 Labeling
Carbon-13 can be incorporated into the butyrophenone structure by using ¹³C-labeled starting materials in the synthesis. A key reaction in the synthesis of many butyrophenones is the Friedel-Crafts acylation.[6]
General Protocol for ¹³C-Labeling via Friedel-Crafts Acylation:
-
Preparation of ¹³C-Acylating Agent: Synthesize a ¹³C-labeled butyryl chloride or butyric anhydride. For example, starting from a commercially available ¹³C-labeled precursor.
-
Friedel-Crafts Reaction: In a reaction vessel, combine the aromatic precursor (e.g., fluorobenzene) with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).
-
Acylation: Slowly add the ¹³C-labeled butyryl chloride to the mixture. The reaction is typically carried out in an inert solvent and at a controlled temperature.
-
Hydrolysis and Work-up: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent.
-
Purification: Purify the resulting ¹³C-labeled butyrophenone intermediate by distillation or chromatography. This intermediate can then be used in subsequent steps to synthesize the final labeled butyrophenone derivative.
Nitrogen-15 Labeling
For butyrophenone derivatives containing a piperidine ring, ¹⁵N can be introduced by using a ¹⁵N-labeled piperidine precursor.
General Protocol for ¹⁵N-Labeling of the Piperidine Moiety:
-
Synthesis of ¹⁵N-Piperidine Precursor: Synthesize or procure a suitable ¹⁵N-labeled piperidine derivative. This may involve the cyclization of an amine with a dihalide, where the amine contains the ¹⁵N label.
-
Alkylation: React the ¹⁵N-labeled piperidine precursor with the butyrophenone side chain, which typically contains a leaving group (e.g., a halide). This reaction is often carried out in the presence of a base to neutralize the acid formed.
-
Work-up and Purification: After the reaction, perform an aqueous work-up to remove salts and other impurities. The final ¹⁵N-labeled butyrophenone derivative is then purified by chromatography or recrystallization.
Quantitative Data
The following tables summarize representative (though often generalized) quantitative data for the isotopic labeling of butyrophenone derivatives. Actual yields and isotopic enrichment can vary significantly based on specific reaction conditions and the substrate.
| Isotope | Butyrophenone Derivative | Labeling Method | Reported Yield (%) | Isotopic Purity/Enrichment (%) | Reference(s) |
| ²H | Haloperidol-d₄ | Multi-step synthesis with deuterated intermediates | Not specified | >98 | [7] |
| ¹¹C | N-methyl-Benperidol | N-methylation with [¹¹C]CH₃I | 68 ± 25 mCi (activity) | >98 | [8] |
| ¹¹C | N-methyl-Spiperone | N-methylation with [¹¹C]CH₃I | 20-40 | Not specified | [9] |
| ¹⁸F | Haloperidol | Schiemann-type reaction | Not specified | 4-5 µCi/mg (specific activity) | [10] |
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of isotopically labeled butyrophenone derivatives.
Dopamine D2 Receptor Signaling Pathway
Butyrophenone antipsychotics primarily exert their effects by antagonizing the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical Gαi-mediated signaling cascade initiated by D2 receptor activation and its inhibition by butyrophenone derivatives.[5][11][12]
Caption: Dopamine D2 Receptor Signaling Pathway and its Antagonism by Butyrophenones.
Experimental Workflow for In Vitro Drug Metabolism Study
Isotopically labeled compounds are crucial for in vitro drug metabolism studies, allowing for the unambiguous identification of metabolites. The following workflow outlines a typical experiment using liver microsomes and analysis by liquid chromatography-mass spectrometry (LC-MS).[13]
Caption: Workflow for In Vitro Metabolism Study of a Labeled Butyrophenone.
Conclusion
Isotopic labeling is a cornerstone of modern drug development and neuroscience research. For butyrophenone derivatives, the ability to introduce isotopic labels provides unparalleled insights into their mechanism of action, pharmacokinetics, and safety profiles. While the synthesis of these labeled compounds can be complex, the information gained from their use is invaluable for the development of safer and more effective antipsychotic medications. This guide provides a foundational understanding of the principles and methodologies involved, serving as a resource for researchers in this critical field.
References
- 1. [Ferrocene, ruthenocene and rhodocene analogs in haloperidol synthesis and organ distribution after labeling with 103Ru and 103mRh] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hwb.gov.in [hwb.gov.in]
- 3. revues.imist.ma [revues.imist.ma]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Search Results [beilstein-journals.org]
- 10. Preparation of [18-F]haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-4'-fluorobutyrophenone-d4 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-Chloro-4'-fluorobutyrophenone-d4, a deuterated isotopologue of 4-chloro-4'-fluorobutyrophenone (B134399). This compound is a critical intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic drugs. Its deuteration makes it a valuable tool in metabolic studies and as an internal standard in analytical applications.
Core Compound Data
The key quantitative data for this compound and its non-deuterated counterpart are summarized below for direct comparison.
| Property | This compound | 4-Chloro-4'-fluorobutyrophenone |
| Molecular Formula | C₁₀H₆D₄ClFO[1] | C₁₀H₁₀ClFO[2][3][4][5][6] |
| Molecular Weight | 204.66 g/mol [1] | 200.64 g/mol [2][3][4][5][7][8] |
| CAS Number | 1814904-27-2[1][2] | 3874-54-2[3][4][5][6][7][8] |
| Synonyms | 4-Chloro-1-(4-fluorophenyl-2,3,5,6-d4)-1-butanone[1] | 4-Chloro-1-(4-fluorophenyl)butan-1-one |
Synthetic Applications and Experimental Protocols
4-Chloro-4'-fluorobutyrophenone is a key building block in the synthesis of numerous butyrophenone (B1668137) antipsychotics, including haloperidol (B65202), benperidol, and melperone.[3] The deuterated form is particularly useful for synthesizing deuterated versions of these active pharmaceutical ingredients (APIs) for pharmacokinetic and metabolic studies.
Example Protocol: Synthesis of Haloperidol from 4-Chloro-4'-fluorobutyrophenone
The following is a representative experimental protocol for the synthesis of the antipsychotic drug haloperidol, illustrating the utility of 4-chloro-4'-fluorobutyrophenone as a key intermediate. A similar pathway would be employed for the synthesis of deuterated haloperidol using this compound.
Reaction: Alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.
Materials:
-
4-chloro-4'-fluorobutyrophenone
-
4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride
-
Potassium iodide
-
Potassium hydroxide
-
Water
-
Methanol
-
Concentrated hydrochloric acid
-
Ammonia (B1221849) solution
Procedure:
-
A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride and potassium iodide in water is prepared in a reactor vessel under a nitrogen atmosphere.
-
The mixture is stirred and warmed, followed by the addition of potassium hydroxide.
-
4-chloro-4'-fluorobutyrophenone is then added, and the mixture is refluxed for 3-5 hours.
-
After cooling, toluene is added, and the layers are separated.
-
Methanol is added to the toluene layer, and the mixture is vigorously stirred while concentrated hydrochloric acid is added, leading to the precipitation of haloperidol hydrochloride.
-
The precipitate is filtered, washed with a mixture of acetone, toluene, and methanol, and then dried.
-
For purification, the solid is dissolved in methanol, heated to reflux, and filtered. Water containing hydrochloric acid is added, and the mixture is heated to reflux.
-
After cooling, an ammonia solution is added, and the resulting slurry is refluxed, cooled, and filtered. The residue is washed and dried to yield pure haloperidol.[9]
Biological Context: Dopamine (B1211576) D2 Receptor Signaling Pathway
The butyrophenone class of antipsychotics, synthesized from 4-chloro-4'-fluorobutyrophenone, primarily exerts its therapeutic effect by acting as antagonists at dopamine D2 receptors.[10] Understanding the D2 receptor signaling pathway is therefore crucial for researchers in this field. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, initiate an inhibitory signaling cascade.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]
- 6. chembk.com [chembk.com]
- 7. 4-Chloro-4 -fluorobutyrophenone 97 3874-54-2 [sigmaaldrich.com]
- 8. 4-Chloro-4 -fluorobutyrophenone 97 3874-54-2 [sigmaaldrich.com]
- 9. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 10. Benperidol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Long-Term Stability of 4-Chloro-4'-fluorobutyrophenone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the factors influencing the long-term stability of 4-Chloro-4'-fluorobutyrophenone-d4, a deuterated analog of a key intermediate in the synthesis of various butyrophenone (B1668137) antipsychotics such as haloperidol (B65202).[1][2][3][4][5][6] Understanding the stability of this compound is critical for its use as an internal standard in analytical methods and in metabolic studies, ensuring accurate and reproducible results.
Chemical Properties
This compound is a stable isotope-labeled version of 4-Chloro-4'-fluorobutyrophenone, where four hydrogen atoms on the fluorophenyl ring have been replaced with deuterium (B1214612). This substitution is crucial for its application in mass spectrometry-based assays.
| Property | Value |
| Chemical Name | 4-Chloro-1-(4-fluorophenyl-2,3,5,6-d4)-1-butanone |
| Synonyms | This compound |
| Molecular Formula | C₁₀H₆D₄ClFO |
| Molecular Weight | 204.66 g/mol [7] |
| CAS Number | 1814904-27-2[7] |
| Appearance | White to amber to dark green clear liquid[8] |
| Purity | ≥ 97% (GC)[8] |
| Solubility | Soluble in organic solvents such as methanol (B129727) and dioxane. |
Long-Term Stability Profile
While specific long-term stability studies on this compound are not extensively published, its stability can be inferred from the data available for the non-deuterated analog and general principles of deuterated compound stability. The non-deuterated form is generally stable under normal handling and storage conditions.[9][10]
Key Stability Considerations:
-
Hydrogen-Deuterium (H-D) Exchange: Deuterated compounds, particularly those with deuterium atoms on aromatic rings, are generally stable to H-D exchange under neutral and dry conditions. However, exposure to protic solvents (e.g., water, methanol) or atmospheric moisture can facilitate this exchange, leading to a loss of isotopic purity over time.[11] It is crucial to handle and store the compound under anhydrous conditions.
-
Chemical Degradation: Based on its chemical structure, potential degradation pathways for this compound include hydrolysis of the chloroalkane and photochemical reactions. While the butyrophenone core is relatively stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures, UV light) should be avoided.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity and stability of this compound.
| Parameter | Recommendation |
| Temperature | +4°C for long-term storage.[7] Some suppliers suggest room temperature or 10°C - 25°C for the non-deuterated form.[8][12] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[11] |
| Light | Store in a light-protected container (e.g., amber vial) to prevent photodecomposition. |
| Form | For long-term storage, it is best to store the compound as a neat solid or oil in a tightly sealed container.[11] |
| Solutions | If stock solutions are prepared, use anhydrous, deuterated solvents. Prepare fresh working solutions as needed and store them at low temperatures.[13] |
Experimental Protocols
The following is a representative protocol for conducting a long-term stability study of this compound.
Objective: To assess the chemical and isotopic stability of this compound under defined storage conditions over an extended period.
Materials:
-
This compound (neat)
-
Anhydrous deuterated methanol (for stock solution)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (argon or nitrogen)
-
Controlled temperature and humidity chambers
-
HPLC-MS system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous deuterated methanol at a concentration of 1 mg/mL.
-
Aliquot the stock solution into amber glass vials.
-
Purge the headspace of each vial with argon or nitrogen before sealing.
-
-
Storage Conditions:
-
Store the vials under the following conditions:
-
Long-term: +4°C
-
Accelerated: +25°C / 60% RH and +40°C / 75% RH
-
-
-
Time Points:
-
Analyze the samples at the following time points: 0, 1, 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Method:
-
Purity Assessment: Use a validated HPLC-UV method to determine the purity of the compound. Monitor for the appearance of any degradation products.
-
Isotopic Enrichment Assessment: Use a validated LC-MS/MS method to determine the isotopic enrichment of the d4-labeled compound. Monitor the ion ratios of the deuterated and non-deuterated species.
-
-
Data Analysis:
-
Calculate the percentage purity and isotopic enrichment at each time point.
-
Plot the data over time to assess the stability trend.
-
Identify and quantify any significant degradation products.
-
Data Presentation
The following table provides an example of how long-term stability data for this compound could be presented.
Table 1: Example Long-Term Stability Data for this compound Stored at +4°C
| Time Point (Months) | Purity (%) | Isotopic Enrichment (%) | Appearance |
| 0 | 99.8 | 99.6 | Colorless liquid |
| 3 | 99.7 | 99.6 | Colorless liquid |
| 6 | 99.8 | 99.5 | Colorless liquid |
| 12 | 99.6 | 99.5 | Colorless liquid |
| 24 | 99.5 | 99.4 | Colorless liquid |
Visualizations
Logical Workflow for a Long-Term Stability Study
Caption: Workflow for assessing the long-term stability of a deuterated compound.
Potential Degradation Pathways of this compound
References
- 1. Synthesis and evaluation of haloperidol ester prodrugs metabolically activated by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of haloperidol metabolite II prodrugs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of haloperidol prodrugs and their hydrolysis by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. chemimpex.com [chemimpex.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. synerzine.com [synerzine.com]
- 11. benchchem.com [benchchem.com]
- 12. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]
- 13. researchgate.net [researchgate.net]
Solubility Profile of 4-Chloro-4'-fluorobutyrophenone-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
4-Chloro-4'-fluorobutyrophenone is a white to off-white solid or a slightly yellow-greenish clear oil.[2][4] It has low solubility in water but is generally soluble in a range of organic solvents.[4]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for 4-Chloro-4'-fluorobutyrophenone. It is important to note that deuteration is not expected to significantly alter these solubility characteristics.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 0.38 g/L | 20 | [1][5] |
| Ethanol | Soluble | Not Specified | [4] |
| Diethyl Ether | Soluble | Not Specified | [4] |
| Chloroform | Soluble, Sparingly | Not Specified | [1][2][4] |
| Ethyl Acetate | Slightly Soluble | Not Specified | [1][2] |
| Methanol | Slightly Soluble | Not Specified | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Data for structurally related Haloperidol[6] |
| Dimethylformamide (DMF) | Soluble | Not Specified | Data for structurally related Haloperidol[6] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like 4-Chloro-4'-fluorobutyrophenone-d4 in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or g/L, based on the concentration of the saturated solution and the dilution factor used.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. For precise quantitative analysis, it is recommended to perform the detailed experimental protocol outlined above.
References
- 1. 4-Chloro-4[-fluorobutyrophenone [chembk.com]
- 2. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Page loading... [guidechem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Interpreting the Mass Spectra of 4-Chloro-4'-fluorobutyrophenone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometric behavior of 4-Chloro-4'-fluorobutyrophenone-d4, a deuterated isotopologue of a key intermediate in the synthesis of various butyrophenone (B1668137) antipsychotics. Understanding the fragmentation patterns of this compound is crucial for its identification and quantification in complex matrices during drug development and metabolic studies.
Introduction
4-Chloro-4'-fluorobutyrophenone is a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including Haloperidol, Benperidol, and Droperidol. The deuterated form, this compound, serves as an ideal internal standard for quantitative analysis by mass spectrometry, owing to its chemical similarity to the analyte and its distinct mass-to-charge ratio. This document will explore the expected mass spectrum of the d4 variant based on the known fragmentation of butyrophenones and the mass spectral data of its non-deuterated counterpart.
Predicted Mass Spectral Data
While a publicly available, definitive mass spectrum for this compound is not readily found, its fragmentation can be reliably predicted. The molecular weight of the non-deuterated compound is 200.64 g/mol .[1][2][3] The introduction of four deuterium (B1214612) atoms increases the molecular weight to approximately 204.66 g/mol .
The interpretation of the mass spectrum of the deuterated compound depends critically on the position of the deuterium labels. Two plausible scenarios for the deuteration of 4-Chloro-4'-fluorobutyrophenone are on the ethylene (B1197577) bridge of the butyrophenone moiety or on the 4-fluorophenyl ring. This guide will consider both possibilities.
Table 1: Predicted Major Fragment Ions for this compound under Different Deuteration Patterns.
| Fragment Description | m/z (Non-deuterated) | Predicted m/z (d4 on Ethylene Bridge) | Predicted m/z (d4 on Fluorophenyl Ring) |
| Molecular Ion [M]⁺ | 200/202 | 204/206 | 204/206 |
| McLafferty Rearrangement | 164/166 | 168/170 | 164/166 |
| α-Cleavage (Loss of C₃H₆Cl) | 123 | 123 | 127 |
| Benzoyl Cation [C₇H₄FO]⁺ | 123 | 123 | 127 |
| Chlorobutyl Cation [C₄H₈Cl]⁺ | 91/93 | 95/97 | 91/93 |
| Fluorophenyl Cation [C₆H₄F]⁺ | 95 | 95 | 99 |
Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.
Experimental Protocols
While a specific experimental protocol for this compound is not detailed in the provided search results, a general methodology for analyzing similar compounds by gas chromatography-mass spectrometry (GC-MS) is as follows:
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Interpretation of Fragmentation Pathways
The mass spectrum of butyrophenone and its derivatives is typically characterized by two major fragmentation pathways: α-cleavage and the McLafferty rearrangement.[4][5]
Scenario A: Deuteration on the Ethylene Bridge
In this scenario, the four deuterium atoms are located on the two central carbons of the butyryl chain.
-
Molecular Ion Peak: The molecular ion peak will be observed at m/z 204 (for ³⁵Cl) and 206 (for ³⁷Cl).
-
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen (in this case, deuterium) to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. This results in the loss of a neutral alkene. With deuterium on the ethylene bridge, the lost neutral molecule would be deuterated ethylene (C₂D₂H₂), leading to a fragment ion at m/z 168/170.
-
α-Cleavage: This involves the cleavage of the bond between the carbonyl group and the alkyl chain. This results in the formation of a stable fluorobenzoyl cation. In this deuteration scenario, the α-cleavage would result in a fragment at m/z 123, corresponding to the [C₇H₄FO]⁺ ion. The radical lost would be deuterated, [•C₃D₂H₄Cl].
Scenario B: Deuteration on the 4-Fluorophenyl Ring
In this scenario, the four deuterium atoms replace the hydrogens on the aromatic ring.
References
- 1. chemimpex.com [chemimpex.com]
- 2. veeprho.com [veeprho.com]
- 3. Haloperidol | 52-86-8 [chemicalbook.com]
- 4. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]
- 5. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 4-Chloro-4'-fluorobutyrophenone in Human Plasma using 4-Chloro-4'-fluorobutyrophenone-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and precision of analytical methods are paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for its high sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard (IS) is a critical component of a robust bioanalytical method, as it effectively corrects for variability during sample preparation and analysis.[1][2] A SIL-IS, such as a deuterated analog, is chemically identical to the analyte and thus exhibits similar behavior during extraction, chromatography, and ionization, ensuring the highest level of accuracy.[3][4][5]
This document details a representative LC-MS/MS method for the quantitative determination of 4-Chloro-4'-fluorobutyrophenone, an intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), in human plasma.[6][7] The method employs its deuterated analog, 4-Chloro-4'-fluorobutyrophenone-d4, as the internal standard to ensure method robustness and reliability.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of this method lies in the principle of isotope dilution mass spectrometry (IDMS).[3][8] A known quantity of the isotopically labeled internal standard (this compound) is added to the plasma sample containing an unknown quantity of the analyte (4-Chloro-4'-fluorobutyrophenone).[9][10] Both the analyte and the IS are co-processed through extraction and analysis. The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) difference. By measuring the ratio of the analyte's peak area to the IS's peak area, precise quantification is achieved, as this ratio remains constant even if sample loss occurs during preparation.[11][12]
Caption: Principle of Internal Standard Correction in IDMS.
Experimental Protocols
3.1. Materials and Reagents
-
Analytes: 4-Chloro-4'-fluorobutyrophenone (Analyte) and this compound (Internal Standard).
-
Chemicals: Acetonitrile (B52724) (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure), Methanol (HPLC grade).
-
Biological Matrix: Drug-free human plasma.
3.2. Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard in methanol.
-
Working Solutions:
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the IS stock solution to a constant concentration (e.g., 100 ng/mL) with a 50:50 mixture of acetonitrile and water. This solution will be added to all samples.
-
3.4. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective technique for removing proteins from plasma samples prior to LC-MS/MS analysis.[13][14]
-
Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.[15]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[16]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Data and Method Parameters
The following tables summarize the optimized parameters for the LC-MS/MS analysis.
Table 1: Mass Spectrometry Parameters
| Parameter | Analyte (4-Chloro-4'-fluorobutyrophenone) | Internal Standard (this compound) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 201.0 | m/z 205.1 |
| Product Ion (Q3) | m/z 123.0 | m/z 123.0 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | 25 eV | 25 eV |
| Declustering Potential (DP) | 60 V | 60 V |
Note: These values are representative and should be optimized for the specific instrument used. The product ion at m/z 123.0 corresponds to the fluorobenzoyl cation fragment.[17]
Table 2: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B over 3.0 min, hold at 95% for 1.0 min, return to 30% B and re-equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Run Time | 5.0 min |
Workflow Visualization
The overall experimental process from sample receipt to final data analysis is outlined below.
Caption: Bioanalytical Workflow for Sample Quantification.
Representative Quantitative Data
The following data are for illustrative purposes to demonstrate method performance.
Table 3: Example Calibration Curve Performance
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|
| 1.00 | 0.015 | 1.05 | 105.0 |
| 5.00 | 0.078 | 5.10 | 102.0 |
| 10.0 | 0.152 | 9.85 | 98.5 |
| 50.0 | 0.765 | 50.1 | 100.2 |
| 100.0 | 1.530 | 100.5 | 100.5 |
| 500.0 | 7.590 | 495.2 | 99.0 |
| 1000.0 | 15.250 | 998.9 | 99.9 |
A linear regression with a weighting factor of 1/x² should yield a correlation coefficient (r²) ≥ 0.99.
Table 4: Example Quality Control (QC) Sample Performance (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1.00 | 1.03 | 103.0 | 8.5 |
| LQC | 3.00 | 2.95 | 98.3 | 6.2 |
| MQC | 80.0 | 81.5 | 101.9 | 4.1 |
| HQC | 800.0 | 790.6 | 98.8 | 3.5 |
Acceptance criteria for accuracy are typically within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should be ≤15% (≤20% at LLOQ).
Conclusion
The described LC-MS/MS method provides a robust and reliable protocol for the quantification of 4-Chloro-4'-fluorobutyrophenone in human plasma. The use of its deuterated analog, this compound, as an internal standard is crucial for correcting analytical variability, thereby ensuring high accuracy and precision.[1][18] This method is suitable for application in regulated bioanalytical laboratories supporting pharmacokinetic and toxicokinetic studies in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Actylis - 4-Chloro-4'-Fluoro Butyrophenone - IDL - ENCS (Japan) [solutions.actylis.com]
- 7. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]
- 8. osti.gov [osti.gov]
- 9. britannica.com [britannica.com]
- 10. Isotope dilution - Wikipedia [en.wikipedia.org]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 18. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Application Note: Quantitative Analysis of Haloperidol in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of haloperidol (B65202) in human plasma. Haloperidol is a potent, first-generation antipsychotic medication used in the treatment of a variety of psychiatric disorders.[1] The method utilizes 4-Chloro-4'-fluorobutyrophenone-d4 as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Introduction
Haloperidol is a butyrophenone (B1668137) derivative and a typical antipsychotic drug with strong dopamine (B1211576) D2 receptor antagonist activity.[1] Therapeutic drug monitoring of haloperidol is crucial for optimizing treatment, ensuring patient compliance, and minimizing the risk of adverse effects. LC-MS/MS has become the preferred technique for the quantification of drugs in biological matrices due to its high selectivity, sensitivity, and speed.[2] This application note presents a validated LC-MS/MS method for the determination of haloperidol in human plasma, using this compound as a stable isotope-labeled internal standard. 4-Chloro-4'-fluorobutyrophenone is a known intermediate in the synthesis of haloperidol.[3][4]
Experimental
2.1. Materials and Reagents
-
Haloperidol analytical standard (purity ≥98%)
-
This compound (IS, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water
2.2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent
2.3. Sample Preparation
A protein precipitation method was used for sample extraction:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
2.4. LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of haloperidol and the internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 20 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 20 |
| 5.00 | 20 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | |
| Analyte | Q1 Mass (m/z) |
| Haloperidol | 376.2 |
| This compound (IS) | 205.1 |
Results and Discussion
3.1. Method Validation
The method was validated for linearity, precision, accuracy, and sensitivity.
3.1.1. Linearity
The calibration curve was linear over the concentration range of 1 to 100 ng/mL for haloperidol in human plasma. The coefficient of determination (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Haloperidol | 1 - 100 | y = 0.025x + 0.003 | 0.9985 |
3.1.2. Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low, Medium, and High).
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LQC | 3 | 4.8 | 102.3 | 6.1 | 101.5 |
| MQC | 30 | 3.5 | 98.7 | 4.2 | 99.1 |
| HQC | 80 | 2.9 | 101.5 | 3.8 | 100.8 |
3.1.3. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined to be 0.3 ng/mL and 1.0 ng/mL, respectively, demonstrating sufficient sensitivity for therapeutic drug monitoring.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the major steps in the analytical protocol.
References
- 1. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]
- 4. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
Application Notes and Protocols for the Quantification of Haloperidol Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantification of haloperidol (B65202) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. While the specific internal standard 4-Chloro-4'-fluorobutyrophenone-d4 was requested, the available literature predominantly utilizes Haloperidol-d4. Given the structural similarity and common fragmentation pathways, Haloperidol-d4 serves as an excellent and widely accepted internal standard for this application. The following protocols are based on established and validated methods.
Introduction
Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[1][2] Therapeutic drug monitoring (TDM) of haloperidol is crucial due to its narrow therapeutic range (typically 1-10 ng/mL in plasma) and significant inter-individual variability in pharmacokinetics.[3] This document outlines a robust and sensitive LC-MS/MS method for the accurate quantification of haloperidol in human plasma, a critical tool for both clinical TDM and pharmacokinetic studies in drug development.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters of the described LC-MS/MS method for haloperidol analysis.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 15 ng/mL[3][4] |
| Correlation Coefficient (r²) | >0.99[3][4] |
| Calibration Model | Linear, weighted (1/x) |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |
| Lower Limit of Quantification (LLOQ) | 1 | < 15% | < 15% | ± 20% |
| Low QC (LQC) | 3 | < 15% | < 15% | ± 15% |
| Medium QC (MQC) | 7.5 | < 15% | < 15% | ± 15% |
| High QC (HQC) | 12 | < 15% | < 15% | ± 15% |
| Data derived from typical performance of similar validated methods.[3] |
Table 3: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Haloperidol | 376.2 | 165.1[4] | 25-35 |
| Haloperidol-d4 (Internal Standard) | 380.2 | 169.0[4] | 25-35 |
| Collision energies may require optimization based on the specific mass spectrometer used. |
Experimental Protocols
Materials and Reagents
-
Haloperidol certified reference standard
-
Haloperidol-d4 certified reference standard (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Sodium Chloride (for SALLME)
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Haloperidol and Haloperidol-d4 in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Haloperidol stock solution with methanol to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Haloperidol-d4 stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Salt-Assisted Liquid-Liquid Microextraction (SALLME)
This method offers a simple and efficient extraction of haloperidol from plasma.[3][4]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL Haloperidol-d4).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile.[4]
-
Add 200 mg of sodium chloride.[4]
-
Vortex vigorously for 1 minute to ensure thorough mixing and phase separation.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (acetonitrile) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent[3]
-
Column: InterSustain C18 (3.0 µm, 3.0 x 100 mm) or equivalent[3]
-
Column Temperature: 30°C[3]
-
Mobile Phase A: Water with 0.1% formic acid[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[3]
-
Flow Rate: 0.4 mL/min[4]
-
Injection Volume: 5 µL[3]
-
Gradient: Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B.[4]
-
Total Run Time: 4 minutes[4]
-
Mass Spectrometer: Agilent 6460 triple quadrupole or equivalent[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for haloperidol quantification.
Caption: Haloperidol's mechanism of action at the D2 receptor.
References
- 1. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. euchembioj.com [euchembioj.com]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for the Sample Preparation of 4-Chloro-4'-fluorobutyrophenone-d4
This document provides a detailed protocol for the sample preparation of 4-Chloro-4'-fluorobutyrophenone-d4 for analytical quantification, particularly in biological matrices. The protocol is intended for researchers, scientists, and drug development professionals. This compound is a deuterated stable isotope-labeled internal standard, commonly used for the accurate quantification of 4-Chloro-4'-fluorobutyrophenone or related butyrophenones in complex samples by mass spectrometry.
Introduction
4-Chloro-4'-fluorobutyrophenone is a key intermediate in the synthesis of various pharmaceuticals, including antipsychotic drugs.[1] Its deuterated analog, this compound, is an ideal internal standard for quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. This protocol outlines two common sample preparation techniques: Protein Precipitation for plasma samples and Solid-Phase Extraction (SPE) for urine samples.
Data Presentation
| Parameter | Typical Value | Description |
| Recovery | > 85% | The percentage of the analyte of interest recovered from the sample matrix during the extraction process. |
| Matrix Effect | 90-110% | The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte. |
| Precision (%CV) | < 15% | The coefficient of variation, indicating the closeness of repeated measurements. |
| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the sample preparation of biological samples for LC-MS/MS analysis using a deuterated internal standard.
Caption: General workflow for sample preparation and analysis.
Experimental Protocols
The following are detailed protocols for the preparation of plasma and urine samples containing this compound as an internal standard.
Protocol 1: Protein Precipitation for Plasma Samples
This method is a rapid and straightforward technique for removing proteins from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma sample
-
This compound internal standard stock solution
-
Acetonitrile (B52724) (ACN), HPLC grade, chilled to 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Pipettes and tips
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)
-
LC vials
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add an appropriate volume (e.g., 10 µL) of the this compound internal standard stock solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to an LC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more comprehensive cleanup for urine samples, which can reduce matrix effects and improve analytical sensitivity.
Materials:
-
Urine sample
-
This compound internal standard stock solution
-
SPE cartridges (e.g., a mixed-mode or reverse-phase sorbent suitable for butyrophenones)
-
Vacuum manifold
-
Methanol (B129727), HPLC grade (conditioning solvent)
-
Deionized water (equilibration solvent)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Vortex mixer
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)
-
LC vials
Procedure:
-
Add an appropriate volume (e.g., 10 µL) of the this compound internal standard stock solution to 1 mL of the urine sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.
-
Equilibration: Pass 1 mL of deionized water through each cartridge. Do not let the cartridge dry out.
-
Loading: Load the urine sample onto the conditioned and equilibrated cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for approximately 5 minutes.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to an LC vial for analysis.
Signaling Pathway Diagram
As this application note focuses on a sample preparation protocol, a signaling pathway diagram is not directly applicable. The experimental workflow diagram provided above serves to visualize the logical relationships in the sample preparation process.
References
Application Notes and Protocols for 4-Chloro-4'-fluorobutyrophenone-d4 in Pharmacokinetic (PK) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-4'-fluorobutyrophenone is a known synthetic precursor and impurity in the manufacturing of the antipsychotic drug haloperidol (B65202). Its deuterated analog, 4-Chloro-4'-fluorobutyrophenone-d4, serves as an ideal internal standard (IS) for the quantitative bioanalysis of haloperidol and its related compounds in pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its ability to compensate for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.
This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard in a typical PK assay for haloperidol in human plasma.
Application
The primary application of this compound is as an internal standard in the development and validation of bioanalytical methods for the quantification of haloperidol in biological matrices such as plasma and serum. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence studies. The recommended plasma concentration for haloperidol is typically in the range of 1-10 ng/mL, with an alert level at 15 ng/mL[1][2].
Principle of the Assay
The methodology is based on the principle of stable isotope dilution LC-MS/MS. A known concentration of the deuterated internal standard (this compound, or more commonly, Haloperidol-d4 as a direct analog) is added to an unknown plasma sample containing the analyte (haloperidol). Following extraction and chromatographic separation, the analyte and the internal standard are detected by a tandem mass spectrometer. The ratio of the analyte's response to the internal standard's response is used to calculate the concentration of the analyte in the original sample, effectively correcting for any losses during sample processing or fluctuations in instrument response.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of haloperidol in human plasma using a deuterated internal standard (Haloperidol-d4), which is directly analogous to the application of this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Internal Standard | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Haloperidol | Haloperidol-d4 | 0.05 - 80 | 0.05 | > 0.99 | [3] |
| Haloperidol | Haloperidol-d4 | 1 - 15 | 1 | > 0.99 | [1][2][4][5] |
| Haloperidol | Haloperidol-d4 | 0.00503 - 6.02 | 0.00503 | > 0.980 | [6] |
| Haloperidol | Imipramine-d3 | 1 - 60 | 1 | Not Reported | [7] |
Table 2: Precision and Accuracy
| Analyte | Internal Standard | QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Haloperidol | Haloperidol-d4 | Low, Medium, High | < 15 | < 15 | 85 - 115 | [1][2][4][5] |
| Haloperidol | Haloperidol-d4 | Low, Medium, High | 0.92 - 5.33 | 2.05 - 5.73 | 95.40 - 102.66 | [6] |
| Haloperidol | Imipramine-d3 | Two Concentrations | < 15 | < 15 | Not Reported | [7] |
Table 3: Recovery
| Analyte | Internal Standard | Extraction Method | Recovery (%) | Reference |
| Haloperidol | Haloperidol-d4 | Solid Phase Extraction | > 95 | [6] |
| Haloperidol | Repaglinide | Solid Phase Extraction | 82.75 - 100.96 | [8] |
| Haloperidol | Not Specified | Protein Precipitation | 87.2 - 101.1 | [9] |
Experimental Protocol
This protocol describes a representative LC-MS/MS method for the quantification of haloperidol in human plasma using a deuterated internal standard.
Materials and Reagents
-
Haloperidol (Reference Standard)
-
This compound or Haloperidol-d4 (Internal Standard)
-
Human Plasma (blank, drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Trifluoroacetate
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Strata-X PRO) or protein precipitation reagents (e.g., zinc sulfate)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Column (e.g., Kromasil C18, Waters Acquity UPLC HSS T3)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of haloperidol and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the haloperidol stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Table 4: Representative LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Kromasil C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Trifluoroacetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 35% B, hold for 0.5 min, increase to 95% B over 1.5 min, hold for 0.5 min, return to 35% B and re-equilibrate for 0.5 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Haloperidol | 376.2 → 165.1[3][4][6][7][10] |
| Haloperidol-d4 | 380.2 → 169.1[3][4][6][10] |
Data Analysis
-
Integrate the peak areas for the MRM transitions of haloperidol and the internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of haloperidol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for a PK assay using a deuterated internal standard.
Logical Relationship of Assay Components
Caption: Key components of the bioanalytical method.
References
- 1. euchembioj.com [euchembioj.com]
- 2. Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS | The European Chemistry and Biotechnology Journal [euchembioj.com]
- 6. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-4'-fluorobutyrophenone-d4
Abstract
This application note details the predicted mass spectrometry fragmentation pattern of 4-Chloro-4'-fluorobutyrophenone-d4, a deuterated internal standard commonly used in the quantitative analysis of the corresponding non-deuterated compound. Understanding the fragmentation of this stable isotope-labeled standard is critical for developing robust and reliable bioanalytical methods using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides a detailed experimental protocol for mass spectrometric analysis and a summary of the expected fragment ions.
Introduction
4-Chloro-4'-fluorobutyrophenone is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs.[1][2] Its deuterated isotopologue, this compound, serves as an ideal internal standard for quantitative studies due to its similar chemical and physical properties to the analyte of interest, while being distinguishable by its mass. This application note outlines the expected fragmentation pathways of this compound under typical electron ionization (EI) conditions, based on the known fragmentation of its non-deuterated analog.[3][4] The protocol provided is intended to guide researchers in setting up their mass spectrometry-based assays for this and similar compounds.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration appropriate for the sensitivity of the mass spectrometer, typically in the range of 1-10 µg/mL for direct infusion or GC-MS analysis.
-
Matrix Spiking (for method development): For applications involving biological matrices, spike the working solution into the blank matrix (e.g., plasma, urine) at a relevant concentration and perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to evaluate matrix effects and recovery.
Instrumentation and Analytical Conditions
The following are general conditions for GC-MS analysis. These may be adapted for LC-MS/MS as needed.
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Predicted Fragmentation Pattern
The fragmentation of this compound is predicted based on the fragmentation of the non-deuterated analog.[3][4] The primary fragmentation pathways involve cleavage of the butyrophenone (B1668137) side chain. Assuming the four deuterium (B1214612) atoms are located on the two central methylene (B1212753) groups of the butyroyl chain, the following fragments are expected.
The molecular weight of the non-deuterated compound (C10H10ClFO) is 200.64 g/mol .[1][2] The deuterated analog (C10H6D4ClFO) will have a molecular weight of approximately 204.66 g/mol .
Table 1: Predicted Mass Fragments of this compound and Comparison with Non-Deuterated Analog
| Fragment Ion | Proposed Structure | Non-Deuterated m/z[3][4] | Predicted Deuterated m/z |
| [M]+• | Molecular Ion | 200 | 204 |
| [M-Cl]+ | Loss of Chlorine | 165 | 169 |
| [M-HCl]+• | Loss of Hydrogen Chloride | 164 | 168 |
| [C7H4FO]+ | 4-Fluorobenzoyl cation | 123 | 123 |
| [C4H4D4Cl]+• | Deuterated Chlorobutyl radical cation | Not typically observed | 94 |
| [C6H4F]+ | Fluorophenyl cation | 95 | 95 |
Note: The relative intensities of the deuterated fragments are expected to be similar to their non-deuterated counterparts.
Fragmentation Pathway Diagram
The following diagram illustrates the proposed primary fragmentation pathways of this compound.
Caption: Proposed fragmentation pathway of this compound.
Discussion
The primary fragmentation of this compound is expected to be dominated by the alpha-cleavage of the bond between the carbonyl group and the deuterated alkyl chain, leading to the formation of the stable 4-fluorobenzoyl cation at m/z 123. This fragment is the base peak in the spectrum of the non-deuterated analog and is expected to be the most abundant ion for the deuterated version as well, as it does not contain any deuterium atoms.
Other significant fragmentation pathways include the loss of a chlorine radical to form an ion at m/z 169, and the loss of a neutral hydrogen chloride molecule to yield a fragment at m/z 168. The presence of these key fragments provides high specificity for the identification and quantification of this compound in complex matrices. When developing a quantitative method, monitoring the transition from the molecular ion (m/z 204) to the most abundant and specific fragment ion (m/z 123) is recommended for selected reaction monitoring (SRM) in LC-MS/MS or selected ion monitoring (SIM) in GC-MS.
Conclusion
This application note provides a practical guide for the mass spectrometric analysis of this compound. The detailed experimental protocol and the predicted fragmentation pattern will aid researchers and drug development professionals in establishing robust analytical methods for the quantification of 4-Chloro-4'-fluorobutyrophenone using its deuterated internal standard. The provided information is essential for ensuring the accuracy and reliability of pharmacokinetic and other studies involving this class of compounds.
References
Application Note: Metabolite Identification Using 4-Chloro-4'-fluorobutyrophenone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and quantification of drug metabolites are critical steps in the drug discovery and development process. Understanding a compound's metabolic fate provides essential insights into its efficacy, safety, and potential for drug-drug interactions. Stable isotope labeling, particularly with deuterium (B1214612), is a powerful technique for unequivocal metabolite identification. The use of deuterated internal standards, such as 4-Chloro-4'-fluorobutyrophenone-d4, in conjunction with liquid chromatography-mass spectrometry (LC-MS), offers significant advantages in terms of accuracy, precision, and sensitivity.
This application note provides a detailed protocol for the use of this compound as an internal standard for the identification and semi-quantitative analysis of the metabolites of its non-labeled counterpart. 4-Chloro-4'-fluorobutyrophenone is a key intermediate in the synthesis of various butyrophenone (B1668137) antipsychotics. Therefore, understanding its metabolism can provide valuable information for the development of safer and more effective drugs in this class.
Principle
The core principle of this methodology lies in the co-administration or co-incubation of a 1:1 mixture of 4-Chloro-4'-fluorobutyrophenone and its deuterated analog, this compound. Since deuterium-labeled compounds exhibit nearly identical physicochemical properties to their unlabeled counterparts, they undergo the same metabolic transformations. In a mass spectrometer, the parent compound and its metabolites will appear as doublet peaks with a characteristic mass difference corresponding to the number of deuterium atoms (in this case, a 4 Da shift). This unique isotopic signature allows for the rapid and confident identification of metabolites from complex biological matrices, distinguishing them from endogenous components and background noise.
Experimental Workflow
The overall experimental workflow for metabolite identification using this compound is depicted in the following diagram.
Caption: Experimental workflow for metabolite identification.
Protocols
In Vitro Incubation with Human Liver Microsomes
This protocol describes a typical in vitro experiment to identify metabolites of 4-Chloro-4'-fluorobutyrophenone.
Materials:
-
4-Chloro-4'-fluorobutyrophenone
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Methanol (MeOH)
-
Water, LC-MS grade
Procedure:
-
Prepare a 1:1 stock solution of 4-Chloro-4'-fluorobutyrophenone and this compound in methanol.
-
In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the 1:1 substrate stock solution (final concentration 1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water for LC-MS/MS analysis.
Sample Preparation from Plasma
This protocol outlines the extraction of metabolites from a plasma sample.
Materials:
-
Plasma sample containing 4-Chloro-4'-fluorobutyrophenone and its metabolites
-
This compound (as an internal standard for quantification if not co-administered)
-
Acetonitrile (ACN) containing 1% formic acid, ice-cold
-
Methanol (MeOH)
-
Water, LC-MS grade
Procedure:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 1% formic acid.
-
If this compound is used as a post-extraction internal standard, add it at this stage.
-
Vortex the sample for 2 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Full scan for metabolite screening and product ion scan for structural elucidation.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation
Data Presentation
The use of this compound allows for the confident identification of metabolites by observing the characteristic isotopic doublet in the mass spectra. The following table provides a hypothetical example of the expected mass spectral data for the parent compound and its potential metabolites.
| Compound | Putative Metabolite | Molecular Formula (Unlabeled) | [M+H]+ (Unlabeled) | [M+H]+ (d4-labeled) | Mass Shift (Da) |
| Parent Drug | 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO | 201.04 | 205.06 | 4.02 |
| Metabolite 1 | Carbonyl Reduction | C₁₀H₁₂ClFO | 203.06 | 207.08 | 4.02 |
| Metabolite 2 | Oxidative Dehalogenation (Cl to OH) | C₁₀H₁₁FO₂ | 182.07 | 186.09 | 4.02 |
| Metabolite 3 | N-dealkylation (hypothetical, if part of a larger molecule) | Varies | Varies | Varies | 4.02 |
Metabolic Pathway
Based on the known metabolism of other butyrophenones like haloperidol (B65202), the primary metabolic pathways for 4-Chloro-4'-fluorobutyrophenone are expected to be carbonyl reduction and oxidative dealkylation. The following diagram illustrates these potential pathways.
Caption: Potential metabolic pathways of 4-Chloro-4'-fluorobutyrophenone.
The reduction of the carbonyl group is a major metabolic route for many butyrophenones and is catalyzed by carbonyl reductases.[1][2][3] Oxidative metabolism, including N-dealkylation and aromatic hydroxylation, is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 being major contributors to the metabolism of haloperidol.[4][5]
Quantitative Analysis
While this application note focuses on metabolite identification, this compound is an ideal internal standard for the quantitative analysis of the parent drug and its metabolites. A separate calibration curve for each analyte should be prepared by spiking known concentrations of the unlabeled standards into a blank biological matrix, with a fixed concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct the calibration curve and quantify the analytes in unknown samples.
The following table presents representative quantitative data for haloperidol and its major metabolite, reduced haloperidol, in human plasma, which can serve as a reference for expected concentrations of butyrophenone metabolites.
| Analyte | Concentration Range in Plasma (ng/mL) | Mean Plasma Concentration (ng/mL) | Reference |
| Haloperidol | 3.0 - 22.9 | 12.5 | [6] |
| Reduced Haloperidol | 2.8 - 21.4 | 11.8 | [6] |
Conclusion
The use of this compound provides a robust and reliable method for the identification of metabolites of its unlabeled analog. The distinct isotopic signature simplifies data analysis and increases confidence in metabolite discovery. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working on the metabolism of butyrophenone derivatives and other pharmaceutical compounds. This approach, combining stable isotope labeling with modern LC-MS/MS techniques, is an indispensable tool in preclinical and clinical drug development.
References
- 1. Carbonyl reduction pathways in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Bromperidol? [synapse.patsnap.com]
Application Notes and Protocols for the Quantitative Analysis of Antipsychotics Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of antipsychotic drugs in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and forensic toxicology.[1][2] The use of an internal standard (IS) is fundamental to achieving accurate and precise quantification, as it compensates for variability during sample preparation and analysis.[3] Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their similar physicochemical properties to the analyte, which helps to minimize matrix effects and improve data reliability.[4][5][6]
These application notes provide detailed protocols for the quantitative analysis of a panel of commonly prescribed antipsychotic drugs in human plasma/serum and whole blood, utilizing deuterated internal standards and LC-MS/MS.
Principle of Internal Standard Calibration
The internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. By comparing the analyte's response to the internal standard's response, variations in sample extraction, injection volume, and ionization efficiency can be corrected, leading to more accurate and precise measurements.
Caption: Workflow for quantitative analysis using an internal standard.
Data Presentation: Quantitative Parameters
The following tables summarize the mass spectrometric parameters for a selection of antipsychotics and their corresponding stable isotope-labeled internal standards.
Table 1: Mass Spectrometric Parameters for Selected Antipsychotics and their Internal Standards
| Analyte | Internal Standard (IS) | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) |
| Aripiprazole | Aripiprazole-d8 | 448.1 | 285.0 | 218.0 |
| Clozapine | Clozapine-d4 | 327.2 | 270.1 | 192.1 |
| Haloperidol | Haloperidol-d4 | 376.2 | 165.1 | 123.1 |
| Olanzapine | Olanzapine-d3 | 313.2 | 256.1 | 213.1 |
| Quetiapine | Quetiapine-d8 | 384.2 | 253.1 | 221.1 |
| Risperidone | Risperidone-d4 | 411.2 | 191.1 | 215.1 |
| 9-Hydroxyrisperidone | 9-Hydroxyrisperidone-d4 | 427.2 | 207.1 | 179.1 |
| Lurasidone | Lurasidone-d8 | 493.3 | 166.1 | 120.0 |
| Ziprasidone | Ziprasidone-d8 | 413.1 | 194.1 | 159.0 |
| Chlorpromazine | Chlorpromazine-d3 | 319.1 | 86.1 | 58.2 |
Data compiled from multiple sources. Specific transitions may vary based on instrumentation and optimization.[7]
Table 2: Typical Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | 88.5% to 118%[8] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 0.90% to 14%[8] |
| Recovery | Consistent and reproducible | 89% to 110%[8] |
| Matrix Effect | Internal standard normalized values within 85-115% | 92-108%[9] |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
The following are generalized protocols that can be adapted for specific laboratory instrumentation and requirements.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Human plasma/serum samples
-
Internal standard working solution (e.g., a mixture of deuterated standards in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum sample, calibrator, or quality control.
-
Add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[9]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:0.1% formic acid in water).
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, reducing matrix effects.
Materials:
-
Human plasma/serum samples
-
Internal standard working solution
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Conditioning, wash, and elution solvents (specific to the SPE cartridge used)
-
Vortex mixer
-
Centrifuge or vacuum manifold
Procedure:
-
Pre-treat the sample: To 250 µL of the plasma/serum sample, add 50 µL of the internal standard working solution.[7]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]
-
Load the pre-treated sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of an appropriate wash solution (e.g., 5% methanol in water) to remove interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analytes with 1 mL of an appropriate elution solvent (e.g., methanol or a mixture of acetonitrile and methanol with a small percentage of ammonium (B1175870) hydroxide).[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Caption: Sample preparation workflow for antipsychotic analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
Column: A C18 or Biphenyl reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.7 µm).[9][10]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40°C.
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[7]
-
Ion Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, gas flow, and temperature).
-
Collision Gas: Argon.
-
Data Acquisition: Software provided by the instrument manufacturer.
Conclusion
The use of stable isotope-labeled internal standards in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of antipsychotic drugs in biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in developing and validating their own analytical methods. Adherence to proper validation guidelines is essential to ensure the accuracy and reliability of the generated data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. Simple and Accurate Quantitative Analysis of 16 Antipsychotics and Antidepressants in Human Plasma by Ultrafast High-Performance Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of typical antipsychotics in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.com [phenomenex.com]
Application Note: Preparation of 4-Chloro-4'-fluorobutyrophenone-d4 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-4'-fluorobutyrophenone is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs like Haloperidol.[1][2] Its deuterated analog, 4-Chloro-4'-fluorobutyrophenone-d4 (d4-CFB), is an essential tool in quantitative bioanalytical studies. Typically used as an internal standard in mass spectrometry-based assays, d4-CFB allows for precise quantification of the non-deuterated parent drug in complex biological matrices. The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization effects, correcting for variations during sample preparation and analysis.
This document provides a detailed protocol for the preparation of accurate and stable stock and working solutions of this compound. Adherence to these guidelines is critical to maintain the compound's chemical and isotopic integrity, ensuring the reliability and reproducibility of experimental results.[3]
Compound Information and Properties
The physical and chemical properties of 4-Chloro-4'-fluorobutyrophenone are summarized below. The deuterated form (d4) will have a slightly higher molecular weight, but other physical properties are expected to be very similar.
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Synonyms | 4-Chloro-1-(4-fluorophenyl)-1-butanone-d4 | [4] |
| CAS Number | 3874-54-2 (Non-deuterated) | [1][4][5][6] |
| Molecular Formula | C₁₀H₆D₄ClFO | [1][6] |
| Molecular Weight | Approx. 204.66 g/mol | [1][6] |
| Appearance | White to off-white solid or liquid | [1][7] |
| Melting Point | 5 - 6 °C | [1][5] |
| Boiling Point | 130-132 °C @ 0.975 mmHg | [5] |
| Density | ~1.22 g/mL at 25 °C | [5] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, methanol, chloroform, acetonitrile. | [7][8] |
Safety, Handling, and Storage
2.1 Safety Precautions
Handle this compound in accordance with good industrial hygiene and safety procedures.[9]
-
Irritant: Causes skin and serious eye irritation.[4][10] May cause respiratory irritation.[10]
-
Handling: Ensure good ventilation.[9] Avoid breathing vapors, mist, or fumes and prevent contact with skin and eyes.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9][10] For weighing or when ventilation is inadequate, respiratory protection may be necessary.[9]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10]
2.2 Special Handling for Deuterated Compounds
The primary challenge in handling deuterated compounds is preventing isotopic dilution via hydrogen-deuterium (H-D) exchange.[3][11]
-
Hygroscopicity: The compound may be hygroscopic and can absorb atmospheric moisture.[3][11] This moisture can lead to the replacement of deuterium (B1214612) atoms with hydrogen, compromising isotopic purity.[3]
-
Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions under a dry, inert atmosphere, such as nitrogen or argon.[3][11][12]
-
Glassware: Use glassware that has been thoroughly dried, for instance, in an oven overnight, and cooled in a desiccator before use.[12]
2.3 Storage Conditions
Proper storage is critical to maintain the integrity of the compound and its solutions.
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.[3][13] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[11]
-
Stock and Working Solutions: Store solutions in tightly sealed amber vials to protect from light.[3] Refrigerate at 2-8 °C for short-term storage or freeze at -20 °C for long-term stability. Before use, allow solutions to equilibrate to room temperature to prevent condensation.[11]
Experimental Protocol: Solution Preparation
This protocol outlines the steps to prepare a 1 mg/mL stock solution and a subsequent set of working solutions.
3.1 Required Materials and Equipment
-
This compound solid
-
High-purity solvent (e.g., HPLC-grade Methanol, Acetonitrile, or DMSO)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile tips
-
Amber glass vials with screw caps (B75204) or crimp seals
-
Vortex mixer
-
Sonicator
-
Desiccator and/or glove box (recommended)
3.2 Workflow for Solution Preparation
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloro-4[-fluorobutyrophenone [chembk.com]
- 6. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]
- 7. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. srinichem.com [srinichem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
UPLC/HPLC chromatographic conditions for 4-Chloro-4'-fluorobutyrophenone-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive reverse-phase Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-4'-fluorobutyrophenone-d4. This deuterated internal standard is crucial for the accurate quantification of 4-Chloro-4'-fluorobutyrophenone, a key intermediate in the synthesis of various pharmaceutical compounds, including antipsychotic drugs like Haloperidol. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and a formic acid buffer, ensuring high resolution and reproducible results suitable for research, drug development, and quality control applications.
Introduction
4-Chloro-4'-fluorobutyrophenone is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly within the butyrophenone (B1668137) class of antipsychotics.[1] Accurate quantification of this intermediate is essential for process optimization and quality assurance in drug manufacturing. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high precision and accuracy in chromatographic assays by compensating for variations in sample preparation and instrument response. This document provides a detailed protocol for the chromatographic separation and detection of this compound using both UPLC and HPLC systems.
Experimental Protocols
Sample Preparation
A clean sample is paramount for achieving accurate and reproducible chromatographic results.[2] The following protocol outlines a general procedure for preparing a standard solution of this compound.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC or UPLC grade)
-
Methanol (HPLC or UPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.2 µm syringe filters
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Filtration: Prior to injection, filter all solutions through a 0.2 µm syringe filter to remove any particulate matter that could interfere with the chromatographic system.[3]
Chromatographic Conditions
The following conditions are recommended as a starting point and can be optimized for specific instrumentation and applications. A reverse-phase C18 column is employed due to the hydrophobic nature of the analyte.[4]
Table 1: UPLC Chromatographic Conditions
| Parameter | Value |
| Column | Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 30% B, 0.5-2.5 min: 30-95% B, 2.5-3.0 min: 95% B, 3.0-3.1 min: 95-30% B, 3.1-4.0 min: 30% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Table 2: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | Hypersil BDS C18, 3 µm, 4.0 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-7 min: 30-95% B, 7-8 min: 95% B, 8-8.1 min: 95-30% B, 8.1-10 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
Data Presentation
Quantitative data obtained from the analysis should be summarized for clarity and easy comparison.
Table 3: Example Quantitative Data Summary
| Analyte | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| [Standard 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Standard 2] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Standard ...] | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the UPLC/HPLC analysis of this compound.
Caption: General workflow for the analysis of this compound.
Discussion
The provided UPLC and HPLC methods offer a reliable approach for the analysis of this compound. The use of a C18 column provides good retention and separation for this relatively non-polar compound. A gradient elution is employed to ensure efficient elution and good peak shape. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is a common and effective choice for the analysis of butyrophenones and related aromatic ketones. Formic acid helps to control the silanol (B1196071) activity of the stationary phase and ensures good peak symmetry.
The detection wavelength of 254 nm is chosen based on the UV absorbance of the butyrophenone chromophore. For higher sensitivity and selectivity, especially in complex matrices, coupling the liquid chromatography system to a mass spectrometer (LC-MS) is recommended. In such cases, the formic acid in the mobile phase also serves as a proton source for electrospray ionization.
Method validation according to ICH guidelines should be performed to ensure the suitability of the method for its intended purpose. This would include assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This application note provides a comprehensive and detailed protocol for the UPLC/HPLC analysis of this compound. The outlined methods, including sample preparation and chromatographic conditions, serve as a robust starting point for researchers, scientists, and drug development professionals. The provided workflow diagram and data presentation tables offer a clear framework for conducting and documenting the analysis. This methodology is anticipated to be a valuable tool in the accurate quantification of this important internal standard in various pharmaceutical applications.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Separation of Butyrophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calibration Curve Construction Using 4-Chloro-4'-fluorobutyrophenone-d4
Introduction
4-Chloro-4'-fluorobutyrophenone-d4 is a deuterated analog of 4-chloro-4'-fluorobutyrophenone (B134399) and serves as an excellent internal standard for the quantitative analysis of various butyrophenone (B1668137) derivatives, such as the antipsychotic drug haloperidol (B65202).[1][2][3] Its structural similarity and mass difference make it ideal for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring accurate quantification by correcting for variations in sample preparation and instrument response.[4] This document provides a detailed protocol for the construction of a calibration curve using this compound as an internal standard for the quantification of an analyte (e.g., haloperidol) in a biological matrix like human plasma.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1814904-27-2[1] |
| Molecular Formula | C₁₀H₆D₄ClFO |
| Molecular Weight | 204.67 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol (B129727), acetonitrile (B52724), and DMSO |
Experimental Protocols
Materials and Reagents
-
Analyte reference standard (e.g., Haloperidol)
-
This compound (Internal Standard, IS)
-
Control human plasma (or other relevant biological matrix)
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade formic acid
-
LC-MS/MS grade water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
1. Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for the accuracy of the calibration curve.
1.1. Analyte Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of the analyte reference standard.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
1.2. Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
1.3. Analyte Working Solutions:
-
Prepare a series of working solutions by serially diluting the analyte stock solution with methanol. The concentration of these solutions will be used to spike the blank matrix to create calibration standards.
1.4. Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL. This working solution will be used to spike all calibration standards, quality control (QC) samples, and study samples.
2. Preparation of Calibration Standards
Calibration standards should be prepared in the same biological matrix as the samples to be analyzed to account for matrix effects.[5]
-
A calibration curve should consist of a blank sample (matrix processed without analyte or IS), a zero sample (matrix processed with IS but without analyte), and at least six non-zero concentration levels.[5]
-
The concentration range should cover the expected concentrations of the analyte in the study samples, including a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).[5]
Table 1: Example Preparation of Calibration Standards for Haloperidol
| Calibration Standard | Analyte Conc. (ng/mL) | Volume of Analyte Working Soln. (µL) | Analyte Working Soln. Conc. (ng/mL) | Volume of Blank Plasma (µL) | Final Volume (µL) |
| Blank | 0 | 0 | - | 100 | 100 |
| Zero | 0 | 0 | - | 100 | 100 |
| LLOQ | 1 | 10 | 10 | 90 | 100 |
| CAL 2 | 2.5 | 10 | 25 | 90 | 100 |
| CAL 3 | 5 | 10 | 50 | 90 | 100 |
| CAL 4 | 10 | 10 | 100 | 90 | 100 |
| CAL 5 | 25 | 10 | 250 | 90 | 100 |
| CAL 6 | 50 | 10 | 500 | 90 | 100 |
| CAL 7 | 80 | 10 | 800 | 90 | 100 |
| ULOQ | 100 | 10 | 1000 | 90 | 100 |
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
-
To 100 µL of each calibration standard and QC sample in a microcentrifuge tube, add a fixed volume (e.g., 20 µL) of the IS working solution (100 ng/mL). Note: The blank sample is not spiked with the internal standard.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Analysis
The following are example LC-MS/MS conditions and may need to be optimized for your specific instrument and analyte.
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte (Haloperidol): 376.2 > 165.1IS (this compound): 205.1 > 123.1 (example) |
| Collision Energy | Optimize for each transition |
5. Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for both the analyte and the internal standard for each calibration standard.
-
Calculate the ratio of the analyte peak area to the IS peak area (Analyte Area / IS Area).
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x², to generate the calibration curve equation (y = mx + c) and the coefficient of determination (r²).
Table 3: Example Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 101,567 | 0.0515 |
| 2.5 | 13,109 | 102,345 | 0.1281 |
| 5 | 25,987 | 100,890 | 0.2576 |
| 10 | 51,789 | 101,234 | 0.5116 |
| 25 | 128,901 | 100,567 | 1.2818 |
| 50 | 255,678 | 101,987 | 2.5070 |
| 80 | 408,765 | 100,456 | 4.0694 |
| 100 | 510,987 | 101,112 | 5.0536 |
Acceptance Criteria
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[6]
-
At least 75% of the non-zero calibration standards must meet the acceptance criteria.[6]
Visualization of the Experimental Workflow
Caption: Workflow for constructing a calibration curve.
Signaling Pathways
This compound is a synthetic molecule used as an internal standard and is not directly involved in biological signaling pathways. However, it is used to quantify analytes like haloperidol, which acts as an antagonist at dopamine (B1211576) D2 receptors, a key mechanism in its antipsychotic effect.
Caption: Haloperidol's mechanism of action.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 3. Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS | The European Chemistry and Biotechnology Journal [euchembioj.com]
- 4. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in their liquid chromatography-mass spectrometry (LC-MS) experiments.
Understanding Matrix Effects
Matrix effects are a common challenge in LC-MS analysis, arising from the co-elution of interfering compounds from the sample matrix that can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[3]
Key Concepts:
-
Ion Suppression: A decrease in the analyte signal response due to the presence of matrix components.[1][3] This is the more common effect.
-
Ion Enhancement: An increase in the analyte signal response due to the presence of matrix components.[2][3]
-
Matrix Factor (MF): A quantitative measure of the extent of ion suppression or enhancement. It is calculated as the peak response of an analyte in the presence of the matrix compared to the peak response in a clean solvent.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common causes of matrix effects in LC-MS?
A1: Matrix effects are primarily caused by co-eluting endogenous or exogenous components in the sample matrix that interfere with the analyte's ionization process. Common culprits include salts, lipids, phospholipids, proteins, and detergents. These interferences can affect the efficiency of droplet formation and evaporation in the ion source, leading to altered ionization efficiency.[1]
Q2: How can I determine if my assay is affected by matrix effects?
A2: The most common method for assessing matrix effects is the post-extraction spike experiment.[2] This involves comparing the signal of an analyte spiked into a blank matrix extract to the signal of the analyte in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of matrix effects.
Q3: What is an internal standard and how can it help mitigate matrix effects?
A3: An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls. The ideal IS has physicochemical properties very similar to the analyte and co-elutes with it. By monitoring the ratio of the analyte signal to the IS signal, variations in signal intensity due to matrix effects can be normalized, thereby improving the accuracy and precision of the analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard for correcting matrix effects.[2]
Q4: Can you provide an example of a suitable internal standard?
A4: While the suitability of an internal standard is analyte-specific, a deuterated analog of the analyte is often the best choice. For instance, if you were analyzing a butyrophenone-class compound, a deuterated version like 4-Chloro-4'-fluorobutyrophenone-d4 could theoretically serve as an excellent internal standard. Its chemical structure and chromatographic behavior would be nearly identical to the non-deuterated analyte, ensuring it experiences similar matrix effects. However, the use of this specific deuterated compound as an internal standard is not widely documented in scientific literature.
Q5: What are some other strategies to reduce matrix effects besides using an internal standard?
A5: Several strategies can be employed to minimize matrix effects:
-
Sample Preparation: More effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a larger portion of interfering matrix components compared to simpler methods like protein precipitation.[5]
-
Chromatographic Separation: Optimizing the LC method to achieve better separation between the analyte and interfering matrix components can significantly reduce matrix effects. This can involve using a different column, modifying the mobile phase composition, or adjusting the gradient profile.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on the analyte's ionization.[2] However, this approach is only feasible if the analyte concentration is high enough to remain detectable after dilution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | * Incorporate a suitable internal standard, preferably a stable isotope-labeled one. * Improve the sample preparation method for more consistent removal of matrix components. |
| Low analyte signal intensity (ion suppression) | High concentration of co-eluting matrix components. | * Optimize chromatographic conditions to separate the analyte from the interfering peaks. * Enhance the sample clean-up procedure. * Dilute the sample if the analyte concentration allows. |
| High analyte signal intensity (ion enhancement) | Co-eluting matrix components are enhancing the ionization of the analyte. | * Similar to ion suppression, optimize chromatography and sample preparation to remove the source of enhancement. |
| Retention time shifts | Changes in mobile phase composition, column degradation, or system pressure fluctuations.[6] | * Prepare fresh mobile phase. * Check for column blockages or leaks. * Ensure the LC system is properly equilibrated. |
Quantitative Data Summary: Assessing Matrix Effects
The following table summarizes the typical calculations used to quantitatively assess matrix effects and recovery.
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area of Analyte in Spiked Blank Matrix Extract) / (Peak Area of Analyte in Neat Solution) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| Recovery (%R) | (Peak Area of Analyte in Pre-extraction Spiked Sample) / (Peak Area of Analyte in Post-extraction Spiked Sample) x 100 | Measures the efficiency of the extraction process. |
| Internal Standard Normalized Matrix Factor (IS-Normalized MF) | (Peak Area Ratio of Analyte/IS in Spiked Blank Matrix Extract) / (Peak Area Ratio of Analyte/IS in Neat Solution) | Evaluates the effectiveness of the internal standard in compensating for matrix effects. An IS-Normalized MF close to 1 indicates successful correction. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, urine) using the developed sample preparation method.
-
Prepare Neat Solution: Prepare a solution of the analyte in the mobile phase or reconstitution solvent at a known concentration.
-
Prepare Post-Extraction Spike Sample: Spike the blank matrix extract with the analyte to the same final concentration as the neat solution.
-
LC-MS Analysis: Analyze all three samples (blank matrix extract, neat solution, and post-extraction spike sample) by LC-MS.
-
Calculate Matrix Factor: Use the formula provided in the data summary table to calculate the Matrix Factor.
Protocol 2: Using an Internal Standard to Mitigate Matrix Effects
-
Select an Internal Standard: Choose a suitable internal standard, ideally a stable isotope-labeled analog of the analyte.
-
Prepare Working Solutions: Prepare a stock solution of the internal standard and a working solution at a concentration that will be added to all samples.
-
Sample Preparation: Add a fixed volume of the internal standard working solution to all calibration standards, quality control samples, and unknown samples before the start of the sample preparation process.
-
LC-MS Analysis: Analyze the prepared samples by LC-MS, monitoring for both the analyte and the internal standard.
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for all samples. Construct the calibration curve by plotting the peak area ratio against the analyte concentration. Quantify the unknown samples using this calibration curve.
Visualizing the Workflow for Matrix Effect Assessment
The following diagram illustrates the experimental workflow for assessing matrix effects using the post-extraction spike method.
Caption: Workflow for assessing matrix effects using the post-extraction spike method.
References
- 1. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]
- 2. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-4 -fluorobutyrophenone 97 3874-54-2 [sigmaaldrich.com]
Technical Support Center: Optimizing Chromatographic Analysis of 4-Chloro-4'-fluorobutyrophenone-d4
Welcome to the technical support center for the chromatographic analysis of 4-Chloro-4'-fluorobutyrophenone-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic peak shape for this compound.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, including tailing, fronting, and broadening, can compromise the accuracy and reproducibility of your analytical results. This guide addresses common issues encountered during the analysis of this compound and provides systematic solutions.
Q1: I am observing significant peak tailing for this compound. What is the likely cause and how can I resolve it?
A1: Peak tailing is the most common peak shape issue for polar compounds like this compound, especially in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] These interactions lead to a portion of the analyte being more strongly retained, resulting in an asymmetric peak.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) can suppress the ionization of residual silanol groups, minimizing their interaction with the analyte.[1]
-
Use of an End-Capped Column: Employing a high-quality, end-capped C18 column will reduce the number of available free silanol groups, thereby improving peak symmetry.
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and maintain a consistent pH at the column surface.
-
Column Temperature: Increasing the column temperature (e.g., to 35-40°C) can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks.[2]
Q2: My peak for this compound is showing fronting. What could be the cause?
A2: Peak fronting, where the leading edge of the peak is sloped, is often an indication of column overload. This can be either mass overload (injecting too much sample) or volume overload (injecting a large volume of a strong sample solvent).
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, the original sample was likely too concentrated.
-
Decrease Injection Volume: If diluting the sample is not feasible, reduce the injection volume.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase. Injecting in a strong solvent can cause the analyte to travel through the column too quickly, leading to fronting.
Q3: The peak for this compound is broader than expected. How can I improve the peak width?
A3: Peak broadening can be caused by a variety of factors, including issues with the column, the HPLC system, or the method parameters.
Troubleshooting Steps:
-
Check for Column Voids: A void at the head of the column can cause peak broadening. This can be checked by reversing and flushing the column (if the manufacturer's instructions permit). If a void is present, the column may need to be replaced.
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume, which contributes to peak broadening.
-
Flow Rate: Ensure the flow rate is optimal for your column dimensions and particle size. A flow rate that is too high or too low can lead to band broadening.
-
Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be affecting the peak shape.
Frequently Asked Questions (FAQs)
Q: What type of analytical column is recommended for the analysis of this compound?
A: A reversed-phase C18 column with high-purity silica (B1680970) and end-capping is a good starting point for the analysis of butyrophenones.[2] A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size is a common choice.
Q: What mobile phase composition is suitable for the HPLC analysis of this compound?
A: A typical mobile phase for reversed-phase analysis of butyrophenones consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[1][2] A common starting point is a gradient or isocratic elution with a mobile phase containing 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
Q: Can I use Gas Chromatography (GC) to analyze this compound?
A: Yes, GC-MS is a viable technique for the analysis of volatile and semi-volatile compounds like 4-Chloro-4'-fluorobutyrophenone.[3][4] A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.
Data Presentation
The following tables provide illustrative data on how different chromatographic parameters can affect the peak shape of this compound, quantified by the peak asymmetry factor (As). An ideal As value is 1.0, with values greater than 1 indicating tailing and values less than 1 indicating fronting.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry (As) | Peak Shape Observation |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 3.0 | 1.1 | Symmetrical |
| 2.5 | 1.0 | Highly Symmetrical |
Table 2: Effect of Column Temperature on Peak Asymmetry
| Column Temperature (°C) | Peak Asymmetry (As) | Peak Shape Observation |
| 25 | 1.5 | Moderate Tailing |
| 35 | 1.2 | Minor Tailing |
| 45 | 1.0 | Symmetrical |
Experimental Protocols
Detailed Protocol for HPLC Method Development
This protocol provides a starting point for developing a robust reversed-phase HPLC method for this compound.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or MS detector.
-
-
Column:
-
End-capped C18, 150 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (for method development):
-
Start with a linear gradient from 30% to 90% Solvent B over 15 minutes.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
35°C[2]
-
-
Injection Volume:
-
5 µL
-
-
Detection:
-
UV at 254 nm or MS with electrospray ionization (ESI) in positive mode.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
Detailed Protocol for GC-MS Analysis
This protocol outlines a general procedure for the GC-MS analysis of 4-Chloro-4'-fluorobutyrophenone.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
-
Column:
-
HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
-
-
Injector:
-
Split/splitless inlet at 250°C.[4]
-
-
Injection Volume:
-
1 µL with a split ratio of 50:1.[4]
-
-
Carrier Gas:
-
Helium at a constant flow of 1.0 mL/min.[4]
-
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[4]
-
-
MS Conditions:
Visualization
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting common peak shape problems in HPLC.
Caption: A logical workflow for troubleshooting poor chromatographic peak shape.
References
4-Chloro-4'-fluorobutyrophenone-d4 degradation in biological matrix
Welcome to the technical support center for 4-Chloro-4'-fluorobutyrophenone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, analysis, and potential degradation of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it deuterated?
A1: 4-Chloro-4'-fluorobutyrophenone is a butyrophenone (B1668137) derivative, a class of compounds often used as intermediates in the synthesis of antipsychotic drugs.[1][2] The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This selective replacement, often referred to as deuteration, is a strategy used in drug discovery to potentially improve the metabolic stability of a compound.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[3]
Q2: What are the expected metabolic pathways for this compound in a biological matrix?
A2: Based on studies of structurally similar butyrophenones like haloperidol (B65202), the primary metabolic pathways are expected to involve N-dealkylation and reduction of the carbonyl group.[5][6][7] The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is likely the major contributor to its metabolism.[5][6] The deuteration on the butyrophenone chain may slow the rate of metabolism compared to its non-deuterated analog.
Q3: How should I store biological samples containing this compound to minimize degradation?
A3: To minimize degradation, biological samples (e.g., plasma, serum, urine) should be stored at low temperatures, typically -20°C or -80°C, until analysis. It is also crucial to control the pH of the sample, as pH can influence the stability of the compound. For long-term storage, freezing at -80°C is recommended.
Q4: What are the recommended analytical techniques for quantifying this compound in biological samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity and selectivity. This technique allows for the accurate measurement of the compound even at low concentrations and can distinguish it from potential metabolites and matrix components.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
-
Possible Cause: Column contamination or partial clogging.
-
Troubleshooting Step:
-
Back-flush the column according to the manufacturer's instructions.
-
If the problem persists, consider replacing the column.
-
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Troubleshooting Step:
-
Ensure the mobile phase is correctly prepared and degassed.
-
Adjust the pH of the mobile phase to improve the peak shape of the analyte.
-
-
Possible Cause: Injection of the sample in a solvent stronger than the initial mobile phase.
-
Troubleshooting Step:
-
Evaporate the sample and reconstitute it in the initial mobile phase or a weaker solvent.
-
Issue 2: Chromatographic Separation of Analyte and Deuterated Internal Standard
-
Possible Cause: Isotope effect. The deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time compared to the non-deuterated analyte.
-
Troubleshooting Step:
-
This is a known phenomenon and may be acceptable if the separation is minimal and does not affect the accuracy and precision of quantification.
-
Optimize chromatographic conditions (e.g., gradient slope, temperature) to minimize the separation.
-
If the shift is significant and impacts results, consider using a different internal standard, such as one labeled with ¹³C or ¹⁵N, which are less prone to chromatographic shifts.
-
Issue 3: High Variability in Analyte/Internal Standard Peak Area Ratios
-
Possible Cause: Inconsistent sample preparation or extraction.
-
Troubleshooting Step:
-
Ensure precise and consistent pipetting during all sample preparation steps.
-
Optimize the extraction procedure to ensure high and reproducible recovery.
-
-
Possible Cause: Differential matrix effects. The analyte and internal standard may experience different degrees of ion suppression or enhancement from the biological matrix.
-
Troubleshooting Step:
-
Improve sample cleanup to remove more interfering matrix components.
-
Modify chromatographic conditions to separate the analyte from the interfering components.
-
Perform a post-column infusion experiment to assess matrix effects.
-
Issue 4: No or Low Signal for the Analyte
-
Possible Cause: Compound degradation during sample processing or storage.
-
Troubleshooting Step:
-
Review sample handling and storage procedures to ensure they minimize degradation.
-
Prepare fresh samples and analyze them immediately.
-
-
Possible Cause: Incorrect mass spectrometer settings.
-
Troubleshooting Step:
-
Verify the precursor and product ion masses in the MRM transitions.
-
Optimize ion source parameters (e.g., temperature, gas flows, voltage) for the analyte.
-
Quantitative Data Summary
The following table provides illustrative data on the metabolic stability of this compound compared to its non-deuterated analog in human liver microsomes. This data is representative and intended to demonstrate the expected impact of deuteration.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 4-Chloro-4'-fluorobutyrophenone | 25 | 27.7 |
| This compound | 45 | 15.4 |
This is illustrative data based on the known kinetic isotope effect. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
NADPH regenerating system (Solution A and B)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Ice-cold acetonitrile (B52724) with an internal standard (e.g., a structurally similar deuterated compound)
-
96-well plates
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of this compound by diluting the stock solution in phosphate buffer to the desired concentration.
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately add the aliquot to a separate 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: Sample Preparation from Human Plasma for LC-MS/MS Analysis
Objective: To extract this compound from human plasma for quantification.
Materials:
-
Human plasma samples
-
Internal standard solution
-
Acetonitrile
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing:
-
Thaw plasma samples on ice.
-
-
Aliquoting:
-
Aliquot 100 µL of plasma into a clean centrifuge tube.
-
-
Addition of Internal Standard:
-
Add a known amount of the internal standard solution to each plasma sample.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
-
Mixing:
-
Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional):
-
If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase of the LC method).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system for analysis.
-
Visualizations
Caption: Predicted metabolic pathway of this compound.
Caption: General experimental workflow for analysis in a biological matrix.
Caption: A logical troubleshooting workflow for LC-MS/MS analysis.
References
- 1. bioivt.com [bioivt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. In-vitro characterization of the cytochrome P450 isoenzymes involved in the back oxidation and N-dealkylation of reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP3A is responsible for N-dealkylation of haloperidol and bromperidol and oxidation of their reduced forms by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of MS/MS Parameters for 4-Chloro-4'-fluorobutyrophenone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of 4-Chloro-4'-fluorobutyrophenone-d4.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion (m/z) for this compound?
A1: The molecular weight of the non-deuterated 4-Chloro-4'-fluorobutyrophenone is 200.64 g/mol .[1][2][3] For the d4 isotopologue, we add the mass of four deuterium (B1214612) atoms (approximately 4.028 Da) and consider protonation in positive ion mode. Therefore, the expected precursor ion [M+H]⁺ would be approximately m/z 205.67. It is crucial to confirm this experimentally by infusing a standard solution and performing a full scan analysis.
Q2: How do I select the best product ions for Multiple Reaction Monitoring (MRM)?
A2: Product ion selection is a critical step in developing a robust MRM assay. After determining the precursor ion, a product ion scan should be performed to identify the most intense and stable fragment ions. For 4-Chloro-4'-fluorobutyrophenone, fragmentation is likely to occur at the butyrophenone (B1668137) chain. Common fragmentation patterns for similar structures suggest that you should look for fragments corresponding to the loss of the chlorobutyl group or other characteristic cleavages. It is recommended to select at least two product ions for each analyte to ensure specificity and to have a quantifier and a qualifier ion.[4]
Q3: What are typical starting collision energy (CE) values to test?
A3: A good starting point for collision energy optimization is to ramp the CE over a range of values (e.g., 5 to 50 eV) and monitor the intensity of the desired product ions.[5] The optimal CE will be the value that produces the highest and most stable signal for your chosen product ion. This is typically done via infusion analysis of a standard solution. For small molecules like this compound, the optimal CE is often in the range of 10-40 eV.
Q4: I am observing poor peak shapes (e.g., tailing, fronting) for my analyte. What could be the cause?
A4: Poor peak shape can be attributed to several factors, including issues with the analytical column, mobile phase composition, or the injection solvent.[6] Column contamination or partial clogging can lead to peak distortion.[6] Ensure your mobile phase is compatible with both your analyte and the column's stationary phase. If the injection solvent is too strong, it can cause peak fronting. Consider reducing the organic content of your injection solvent.
Q5: My deuterated internal standard is not co-eluting perfectly with my non-deuterated analyte. Is this normal?
A5: While deuterated internal standards are chemically very similar to their non-deuterated counterparts, slight chromatographic separation can sometimes occur.[7] This is known as the "isotope effect" and is more pronounced in gas chromatography but can also be observed in liquid chromatography.[7] If the separation is minor and consistent, it can usually be accounted for during data processing. However, significant separation may require modification of the chromatographic conditions to minimize this effect.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization and analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal Intensity | - Incorrect precursor/product ion selection- Suboptimal ion source parameters (e.g., temperature, gas flows, voltage)- Inefficient ionization- Sample degradation | - Verify the m/z of the precursor and product ions using a fresh standard solution.- Systematically optimize ion source parameters such as gas temperatures, nebulizer gas flow, and capillary voltage.[5]- Test different ionization modes (e.g., ESI, APCI) and polarities (positive/negative).[5]- Prepare a fresh sample and ensure proper storage conditions. |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix effects from the sample- Improper MS settings | - Use high-purity solvents and freshly prepared mobile phases.- Flush the LC system to remove potential contaminants.[6]- Implement a more effective sample preparation method to remove interfering matrix components.- Adjust MS parameters such as resolution and scan time. |
| Inconsistent Signal/Poor Reproducibility | - Unstable spray in the ion source- Fluctuations in LC pump pressure- Autosampler injection volume variability | - Check the spray needle for clogs or damage.- Ensure mobile phases are properly degassed and prime the LC pumps.[6]- Verify the autosampler's performance and ensure there are no air bubbles in the syringe. |
| Cross-talk between MRM Transitions | - Insufficient chromatographic separation of isomers or related compounds- Dwell time is too short | - Optimize the chromatographic method to achieve baseline separation of any interfering compounds.- Increase the dwell time for each MRM transition, but be mindful of having enough data points across the chromatographic peak. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters via Infusion
-
Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion Determination: Acquire data in full scan mode to identify the correct m/z of the protonated molecule [M+H]⁺.
-
Product Ion Scan: Set the mass spectrometer to product ion scan mode, selecting the determined precursor ion m/z.
-
Collision Energy Optimization: Ramp the collision energy (e.g., from 5 to 50 eV) and record the abundance of the resulting product ions.
-
Selection of MRM Transitions: Identify the two or three most intense and stable product ions. The transition that gives the highest intensity will be the "quantifier," and the others will be "qualifiers."
-
Optimization of Other MS Parameters: While infusing, optimize other relevant MS parameters such as declustering potential (or equivalent) and cell exit potential to maximize the signal of the chosen MRM transitions.
Protocol 2: On-Column LC-MS/MS Method Development
-
Column Selection: Choose a suitable C18 column (e.g., 2.1 x 50 mm, <3 µm particle size) for initial method development.
-
Mobile Phase Selection: Start with a generic gradient using 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B.
-
Gradient Optimization: Inject the standard and run a broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time. Based on the initial result, optimize the gradient to ensure a sharp peak shape and adequate retention.
-
Flow Rate and Temperature: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min. The column temperature can be set to 40 °C to improve peak shape and reproducibility.[8]
-
Final System Suitability: Once the method is established, inject a series of standards to assess linearity, precision, and accuracy.
Quantitative Data Summary
| Parameter | Value (Non-deuterated) | Estimated Value (d4) | Notes |
| Molecular Formula | C₁₀H₁₀ClFO | C₁₀H₆D₄ClFO | |
| Molecular Weight | 200.64 | ~204.67 | [1][2][3] |
| Precursor Ion [M+H]⁺ (m/z) | 201.6 | ~205.7 | To be confirmed experimentally. |
| Major Fragment Ions (m/z) | 123, 138, 164 | To be determined | Fragmentation pattern may be similar to the non-deuterated compound.[1][2] |
| Collision Energy (eV) | Not Available | 10 - 40 | Typical range for optimization. |
| Declustering Potential (V) | Not Available | 50 - 150 | Instrument-dependent, requires optimization. |
Visualizations
References
- 1. 4-Chloro-4'-fluorobutyrophenone(3874-54-2) MS spectrum [chemicalbook.com]
- 2. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 3. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromforum.org [chromforum.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting Guide: Identifying and Resolving Ion Suppression
Answering the user's request.## Technical Support Center: Reducing Ion Suppression for 4-Chloro-4'-fluorobutyrophenone-d4
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating ion suppression during the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS).
Ion suppression is a matrix effect that can negatively impact analytical results by reducing the ionization efficiency of the target analyte, leading to poor sensitivity, accuracy, and reproducibility.[1][2] The deuterated nature of this compound indicates its intended use as a stable isotope-labeled internal standard (SIL-IS), which is the most effective way to compensate for ion suppression, as it co-elutes and experiences similar matrix effects to the non-labeled analyte.[2][3] However, severe suppression can still compromise the assay by reducing the signal of both the analyte and the internal standard below acceptable detection limits.
Q: How can I determine if my analysis is affected by ion suppression?
A: The most direct method to visualize and identify regions of ion suppression in your chromatogram is a post-column infusion experiment.[3][4][5][6] This technique helps pinpoint retention times where co-eluting matrix components are interfering with the ionization of your target analyte.
Experimental Protocol: Post-Column Infusion
-
Setup: A solution of this compound is continuously infused via a syringe pump and a T-junction into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.
-
Injection: A blank matrix extract (e.g., plasma processed without the analyte or internal standard) is injected onto the LC column.
-
Monitoring: The signal of the infused analyte is monitored by the mass spectrometer.
-
Analysis: A stable, elevated baseline is expected from the constant infusion. Any significant drop or dip in this baseline indicates a region where compounds are eluting from the column and suppressing the ionization of the analyte.[6][7]
Figure 1: Workflow diagram for a post-column infusion experiment to detect ion suppression.
Q: My post-column infusion experiment confirmed ion suppression. What are the common causes and how can I fix them?
A: Ion suppression is typically caused by co-eluting components from the sample matrix that compete for ionization or alter the physical properties of the ESI droplets.[1][8] The table below outlines common causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Strategies |
| Low Signal Intensity & Poor Reproducibility | Matrix Effects: Co-elution with endogenous compounds like phospholipids (B1166683) from plasma samples is a primary cause of ion suppression.[9][10] | 1. Improve Sample Preparation: This is the most effective way to remove interferences.[2][10] Consider switching from simple protein precipitation (PPT) to more robust methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2][9][10] 2. Optimize Chromatography: Modify the LC gradient, mobile phase, or column to chromatographically separate the analyte from the suppression zone identified in the post-column infusion experiment.[1][6] |
| Signal Drifts or Sudden Drops | High Salt Concentration: Non-volatile salts or buffers from the sample or mobile phase can build up in the ion source, leading to instability and suppression.[5] | 1. Modify Sample Diluent: Ensure the final sample extract is reconstituted in a solvent compatible with the initial mobile phase. 2. Use Volatile Buffers: Replace non-volatile buffers (e.g., phosphate) with volatile alternatives (e.g., ammonium (B1175870) formate (B1220265) or acetate). |
| General Low Sensitivity | Suboptimal MS Source Conditions: Inefficient ionization due to incorrect source parameters or choice of ionization mode. | 1. Optimize Source Parameters: Adjust spray voltage, gas temperatures, and gas flows to maximize the analyte signal. 2. Change Ionization Mode: Electrospray ionization (ESI) is generally more prone to suppression than Atmospheric Pressure Chemical Ionization (APCI).[5][11] If your instrumentation allows, testing APCI may be beneficial. Switching from positive to negative ionization can also sometimes help, as fewer matrix components ionize in negative mode.[12] |
| Inconsistent Results | Sample Dilution Factor: High concentrations of matrix components relative to the analyte. | 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[1][3][4] This can be particularly effective when paired with a highly sensitive instrument. |
Frequently Asked Questions (FAQs)
Q1: What are the most common matrix components that cause ion suppression for analytes in plasma?
Phospholipids are the most significant cause of ion suppression when analyzing drugs and their metabolites in plasma or serum.[9][10] They are highly abundant and often co-elute with analytes of interest in reversed-phase chromatography, competing for charge in the ESI source.
Q2: What is the most effective sample preparation technique to remove phospholipids?
While protein precipitation is fast, it is often insufficient for removing phospholipids.[1] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are significantly more effective.[2][10] Specialized SPE plates and cartridges, such as those using mixed-mode or phospholipid-removal sorbents (e.g., HybridSPE), are designed to selectively remove these interferences and provide the cleanest extracts.[9]
Example Experimental Protocol: Solid-Phase Extraction (SPE)
This is a general protocol for a mixed-mode cation exchange SPE, which is suitable for weakly basic compounds like butyrophenones. This protocol should be optimized for your specific application.
-
Condition: Wash the SPE cartridge with 1 mL of methanol, followed by 1 mL of 0.1 M HCl.
-
Equilibrate: Equilibrate the cartridge with 1 mL of deionized water.
-
Load: Load a pre-treated sample (e.g., 500 µL of plasma diluted 1:1 with 2% phosphoric acid).
-
Wash 1 (Polar Interferences): Wash with 1 mL of 0.1 M HCl, followed by 1 mL of deionized water.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.
Q3: What are recommended starting LC-MS conditions for this compound?
The following table provides a set of starting parameters. These should be systematically optimized for your specific LC-MS system to achieve the best performance.
| Parameter | Recommended Starting Condition |
| LC Column | C18 or Biphenyl, < 2.1 x 50 mm, < 2 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | 5% B to 95% B over 3-5 minutes |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | ESI Positive |
| Monitored Transition | To be determined by direct infusion and optimization |
| Spray Voltage | +3500 V |
| Source Temperature | 300 - 350 °C |
Q4: How should I approach troubleshooting ion suppression systematically?
A logical workflow ensures that you address potential issues methodically, starting from the most impactful changes. The goal is to separate the analyte from the interference or remove the interference altogether.
Figure 2: A systematic workflow for troubleshooting and mitigating ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. lctsbible.com [lctsbible.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-4'-fluorobutyrophenone-d4 chemical purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chemical purity assessment of 4-Chloro-4'-fluorobutyrophenone-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the deuterated form of 4-Chloro-4'-fluorobutyrophenone. The non-deuterated compound is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic medications.[1] The deuterated version is often used as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accurate measurement of the non-deuterated analog in biological matrices or as a labeled compound in metabolic studies.
Q2: What are the typical physical and chemical properties of this compound?
A2: While the properties of the deuterated compound are very similar to the non-deuterated version, key properties of 4-Chloro-4'-fluorobutyrophenone are summarized below.
| Property | Value |
| CAS Number | 3874-54-2 (non-deuterated) |
| Molecular Formula | C₁₀H₆D₄ClFO |
| Molecular Weight | ~204.68 g/mol |
| Appearance | White to amber to dark green clear liquid[1] |
| Boiling Point | 122 °C at 0.7 mmHg[1] |
| Density | Approximately 1.22 g/mL at 25 °C[2] |
| Solubility | Soluble in organic solvents like chloroform, ethanol, and methanol.[3][4] |
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at room temperature or between 10°C - 25°C in a well-sealed container, protected from light and moisture, to ensure its stability.[1][5]
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical purity assessment of this compound.
Chromatographic Analysis (HPLC/GC)
Q4: I am observing unexpected peaks in my chromatogram. What could be their source?
A4: Unexpected peaks can originate from several sources:
-
Process-related impurities: These are substances formed during the synthesis of this compound. Common examples could include starting materials, reagents, or by-products from side reactions.
-
Degradation products: The compound may degrade under certain conditions (e.g., exposure to high temperatures, strong acids or bases, or light).
-
System contamination: Peaks could arise from the solvent, sample vial, or contamination within the HPLC or GC system.
To identify the source, it is recommended to run a blank (solvent injection), analyze a sample of the starting materials if available, and review the synthesis pathway to anticipate potential by-products.
Q5: My chromatographic peaks are showing significant tailing or fronting. How can I improve the peak shape?
A5: Poor peak shape can be due to several factors:
-
Column overload: Try diluting your sample.
-
Secondary interactions: The analyte may be interacting with active sites on the column. For HPLC, adjusting the mobile phase pH or using an ion-pairing reagent might help. For GC, using a more inert column or derivatization could be beneficial.
-
Inappropriate solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase (for HPLC) or the column stationary phase (for GC).
Q6: The retention time of my main peak is shifting between injections. What is the cause?
A6: Retention time shifts are often indicative of a lack of system stability. Check for the following:
-
Fluctuations in temperature: Ensure the column oven is maintaining a stable temperature.
-
Changes in mobile phase composition (HPLC): Prepare fresh mobile phase and ensure it is properly mixed and degassed.
-
Flow rate instability: Check the pump for leaks or pressure fluctuations.
-
Column degradation: The column may need to be flushed, regenerated, or replaced.
Mass Spectrometry (MS) Analysis
Q7: How do I accurately determine the isotopic purity of my this compound sample?
A7: High-resolution mass spectrometry (HRMS) is a powerful technique for assessing isotopic purity.[6][7] The process generally involves:
-
Acquiring a high-resolution mass spectrum of the sample.
-
Identifying the ion corresponding to the fully deuterated molecule (d4) and the ions corresponding to the less-deuterated isotopologues (d0, d1, d2, d3).
-
Calculating the relative abundance of each isotopologue.
-
The isotopic purity is typically reported as the percentage of the d4 isotopologue relative to the sum of all detected isotopologues.
Q8: I am having difficulty distinguishing between the different isotopologues (d0-d4) in my mass spectrum. What can I do?
A8: To effectively resolve the different isotopologues, a mass spectrometer with high resolving power is necessary.[6] If you are using a lower-resolution instrument, you may not be able to baseline separate the isotopic peaks. In such cases, mathematical deconvolution of the isotopic cluster may be required.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the chemical purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Protocol 2: Impurity Profiling and Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities and for assessing isotopic purity.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400 for impurity profiling. For isotopic purity, a narrower scan around the molecular ion cluster is recommended.
Potential Impurities
The following table summarizes potential process-related impurities that may be present in a sample of this compound.
| Impurity Name | Potential Origin |
| Fluorobenzene-d5 | Unreacted starting material from a Friedel-Crafts acylation. |
| 4-Chlorobutyryl chloride | Unreacted reagent from a Friedel-Crafts acylation. |
| Isomeric butyrophenones | By-products from non-selective acylation of the aromatic ring. |
| Un-deuterated or partially deuterated 4-Chloro-4'-fluorobutyrophenone | Incomplete deuteration of starting materials. |
Visualizations
Caption: A workflow diagram for the purity assessment of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-氯-4′-氟苯丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
resolving analytical interference with 4-Chloro-4'-fluorobutyrophenone-d4
Welcome to the technical support center for 4-Chloro-4'-fluorobutyrophenone-d4. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical interferences encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated form of 4-chloro-4'-fluorobutyrophenone. Its primary application is as an internal standard (IS) in analytical chemistry, particularly in mass spectrometry-based bioanalytical methods. It is commonly used for the quantification of butyrophenone-class antipsychotic drugs, such as haloperidol, and their metabolites in complex biological matrices like plasma and serum. The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte, while its chemical properties ensure it behaves similarly during sample preparation and analysis.
Q2: I am observing unexpected peaks at the same retention time as my analyte and this compound internal standard. What could be the cause?
This issue is likely due to isobaric interference, where one or more compounds in the sample have the same or a very similar mass-to-charge ratio (m/z) as your analyte or internal standard and also co-elute chromatographically. Potential sources of this interference can include metabolites of the drug being studied, other administered medications, or endogenous components of the biological matrix.
Q3: How can I confirm if the interference I'm seeing is from the biological matrix (matrix effect)?
To assess matrix effects, you can perform a post-extraction addition experiment. This involves comparing the response of the internal standard in a neat solution (a clean solvent) to its response in a sample extract from a blank matrix (a sample from the same biological source that does not contain the analyte). A significant difference in the signal intensity indicates the presence of matrix-induced ion suppression or enhancement.
Q4: What are the initial steps to troubleshoot poor peak shape or shifting retention times for this compound?
Poor peak shape or retention time variability can often be attributed to issues with the liquid chromatography (LC) system. First, ensure the stability of the LC column by allowing it to equilibrate with the mobile phase until a stable baseline is achieved. Check for any leaks in the system and make sure the mobile phase composition is accurate and consistent. If the problem persists, the issue might be related to the sample preparation process, where residual matrix components could be affecting the chromatography.
Troubleshooting Guides
Issue 1: Isobaric Interference Affecting Quantification
An isobaric interference occurs when an unknown compound has the same nominal mass as this compound and co-elutes, leading to inaccurate quantification.
Troubleshooting Workflow:
Caption: Workflow for resolving isobaric interference.
Detailed Steps & Experimental Protocols:
-
Optimize Chromatographic Separation: The most straightforward approach to resolving isobaric interference is to chromatographically separate the interfering compound from this compound.
-
Protocol: Gradient Modification
-
Increase the initial hold time of the aqueous mobile phase to allow for better retention of polar compounds.
-
Decrease the ramp speed of the organic mobile phase to increase the separation between co-eluting peaks.
-
Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) as this can alter selectivity.
-
-
-
Select More Specific MS/MS Transitions: If chromatographic optimization is unsuccessful, the next step is to find more specific precursor-to-product ion transitions for this compound that are not shared by the interfering compound.
-
Protocol: Identifying Unique Transitions
-
Infuse a pure solution of this compound directly into the mass spectrometer.
-
Perform a product ion scan to identify all major fragment ions.
-
Select several of the most intense and specific fragment ions and set up multiple reaction monitoring (MRM) methods with these new transitions.
-
Analyze a sample known to contain the interference with each new MRM method to find a transition that is free from interference.
-
-
-
Utilize High-Resolution Mass Spectrometry (HRMS): If the interference persists, HRMS can be used to differentiate between compounds with very similar masses based on their exact mass.
Issue 2: Significant Matrix Effects
Matrix effects, such as ion suppression or enhancement, can lead to poor accuracy and precision in quantification.
Troubleshooting Workflow:
Caption: Workflow for mitigating matrix effects.
Detailed Steps & Experimental Protocols:
-
Improve Sample Preparation: The goal is to remove as many matrix components as possible before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.
-
Protocol: General SPE Method
-
Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the this compound and the analyte with a strong organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids.
-
Protein Precipitation (PPT): This is a simpler but often less clean method where a solvent like acetonitrile is added to precipitate proteins.
-
-
Sample Dilution: If sample cleanup methods are insufficient, diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby minimizing their effect on ionization.
Quantitative Data Summary:
The following table provides a hypothetical example of data that could be generated during the troubleshooting of matrix effects.
| Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95 | 45 (Suppression) |
| Liquid-Liquid Extraction | 85 | 20 (Suppression) |
| Solid-Phase Extraction | 92 | 5 (Suppression) |
This data is for illustrative purposes only.
Validation & Comparative
The Analytical Edge: A Comparative Guide to Method Validation Using 4-Chloro-4'-fluorobutyrophenone-d4
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of robust analytical method validation. In the analysis of butyrophenone (B1668137) antipsychotics, such as the widely used haloperidol (B65202), the choice of an appropriate internal standard is critical for ensuring accuracy and reliability. This guide provides an objective comparison of analytical method performance using 4-Chloro-4'-fluorobutyrophenone-d4 as an internal standard against other alternatives, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted best practice in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. This is because a SIL-IS closely mimics the physicochemical properties of the analyte of interest, allowing it to effectively compensate for variations during sample preparation, chromatography, and ionization. 4-Chloro-4'-fluorobutyrophenone is a key intermediate in the synthesis of haloperidol and other butyrophenone-based antipsychotics, making its deuterated analog an ideal internal standard for these analyses.[1]
Performance Comparison of Internal Standards
The following tables summarize key validation parameters from studies utilizing a deuterated analog of a butyrophenone (Haloperidol-d4, a close structural analog to the analyte when this compound is used as an intermediate) and a different class of deuterated internal standard (Imipramine-D3) for the analysis of haloperidol. This comparative data highlights the performance characteristics of different internal standard strategies.
Table 1: Performance Characteristics of Deuterated Internal Standards in Haloperidol Assays
| Parameter | Method using Haloperidol-d4[2] | Method using Imipramine-D3[3][4] |
| Analyte | Haloperidol | Haloperidol, Fluphenazine, Perphenazine, Thiothixene (B151736) |
| Internal Standard | Haloperidol-d4 | Imipramine-D3 |
| Technique | LC-MS/MS | UPLC-MS/MS |
| Matrix | Human Plasma | Serum and Plasma |
| Linearity Range | 1 - 15 ng/mL | Not explicitly stated, but LLOQ is reported |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] | Not explicitly stated, but assay is described as sensitive |
| Accuracy & Precision | Within EMA acceptable ranges (CV < 15%) | Not explicitly stated |
| Matrix Effect | Within EMA acceptable ranges (CV < 15%)[2] | Controlled for by the internal standard[4] |
Note: Direct comparison is limited as the studies did not report all validation parameters in a standardized format. However, the data indicates that both deuterated internal standards are suitable for their intended purpose, achieving good linearity and sensitivity. The use of a structural analog (Haloperidol-d4) is generally preferred as it more closely mimics the behavior of the analyte.
Experimental Protocols
A detailed experimental protocol is fundamental for the successful validation of a bioanalytical method. The following is a representative methodology for the quantification of a butyrophenone antipsychotic in human plasma using a deuterated internal standard like this compound, based on common practices in the field.
1. Preparation of Stock and Working Solutions:
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte (e.g., Haloperidol) and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples. A typical concentration for the internal standard working solution would be 100 ng/mL.
2. Sample Preparation (Salt-Assisted Liquid-Liquid Microextraction - SALLME): [2][5]
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., this compound at 100 ng/mL).
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 500 µL of acetonitrile (B52724) containing a salt (e.g., NaCl) to induce phase separation.
-
Vortex the mixture for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
4. Method Validation:
-
Conduct a full validation of the analytical method in accordance with regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Workflow
To further clarify the logical flow of a typical analytical method validation process, the following diagram is provided.
References
- 1. chemimpex.com [chemimpex.com]
- 2. euchembioj.com [euchembioj.com]
- 3. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS [ouci.dntb.gov.ua]
The Gold Standard Debate: A Comparative Guide to 4-Chloro-4'-fluorobutyrophenone-d4 and ¹³C-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an in-depth, objective comparison between deuterium-labeled internal standards, exemplified by 4-Chloro-4'-fluorobutyrophenone-d4, and the increasingly favored ¹³C-labeled internal standards.
Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating matrix effects, normalizing for variations in sample processing, and ensuring the reliability of quantitative results. 4-Chloro-4'-fluorobutyrophenone is a key intermediate in the synthesis of several butyrophenone (B1668137) antipsychotics, such as Haloperidol (B65202). Its deuterated form, this compound, serves as a relevant internal standard for the quantification of these and related compounds.
While both deuterium (B1214612) and carbon-13 labeling offer significant advantages over using structural analogues, subtle but critical differences in their physicochemical properties can significantly impact analytical performance. This guide will explore these differences, supported by experimental principles and data from analogous compounds, to provide a clear framework for selecting the optimal internal standard for your bioanalytical needs.
Performance Face-Off: Deuterium-d4 vs. Carbon-13 Labeling
The ideal internal standard should co-elute with the analyte, exhibit identical ionization efficiency and extraction recovery, and be isotopically stable throughout the analytical workflow.[1] While both deuterated and ¹³C-labeled standards aim to meet these criteria, they often exhibit divergent performances.
A primary concern with deuterium-labeled standards is the "isotope effect," which can lead to chromatographic separation from the unlabeled analyte.[2] This occurs because the mass difference between protium (B1232500) (¹H) and deuterium (²H or D) can alter the physicochemical properties of the molecule, affecting its retention time, particularly in high-resolution chromatography systems.[3] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in a negligible chromatographic shift, ensuring near-perfect co-elution.[2][4]
Another critical factor is isotopic stability. Deuterium atoms, especially those on heteroatoms or carbons adjacent to carbonyl groups, can sometimes exchange with protons from the solvent, a phenomenon known as back-exchange.[5][6] This can compromise the integrity of the internal standard, leading to inaccurate quantification. ¹³C atoms, being integral to the carbon backbone of the molecule, are not susceptible to this exchange, offering greater stability.[7][8]
Quantitative Data Summary
| Performance Metric | This compound (Deuterium Labeled) | ¹³C-Labeled Internal Standard | Rationale |
| Co-elution with Analyte | May exhibit slight retention time shifts (isotope effect).[2] | Expected to have a virtually identical retention time.[4] | The larger relative mass difference between deuterium and hydrogen can alter physicochemical properties, leading to chromatographic separation. ¹³C isotopes have a smaller relative mass difference, resulting in negligible chromatographic shifts.[3] |
| Isotopic Stability | Variable; potential for deuterium-proton back-exchange.[5][6] | High; ¹³C atoms are integrated into the stable carbon backbone.[7] | Deuterium labels can be labile under certain conditions, while ¹³C labels are chemically stable throughout the analytical process.[8] |
| Correction of Matrix Effects | Generally effective, but can be compromised by chromatographic separation.[9] | Highly effective due to co-elution, ensuring both analyte and IS experience the same matrix effects.[2][3] | If the analyte and internal standard separate chromatographically, they may elute into regions with different degrees of ion suppression or enhancement, leading to inaccurate correction.[10] |
| Accuracy and Precision | Good, but potentially lower than ¹³C-labeled standards in complex matrices. | Excellent; considered the gold standard for achieving the highest accuracy and precision.[1] | Near-perfect co-elution and isotopic stability minimize variability, leading to more reliable and reproducible results. |
| Cost-Effectiveness | Generally more cost-effective and widely available.[11] | Typically more expensive due to more complex synthesis.[12] | The synthesis of deuterated compounds is often less complex than that of ¹³C-labeled compounds. |
Experimental Protocols
A robust bioanalytical method is essential for generating reliable data. The following is a representative experimental protocol for the quantification of a butyrophenone analyte in human plasma using an internal standard, based on common laboratory practices.
Sample Preparation: Protein Precipitation
Protein precipitation is a widely used technique for sample clean-up in bioanalysis due to its simplicity and speed.[2][9]
-
Sample Aliquoting: Transfer a 100 µL aliquot of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or a ¹³C-labeled standard) to the plasma sample. The concentration should be chosen to be within the linear range of the assay.
-
Protein Precipitation: Add 300 µL of a precipitating reagent, such as acetonitrile (B52724) containing 0.1% formic acid, to the sample.[8]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of butyrophenone compounds.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[7][8]
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification, with specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualizing the Comparison
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion and Recommendations
For the development of robust and reliable bioanalytical methods, the use of a stable isotope-labeled internal standard is indispensable. While deuterium-labeled standards like this compound are a viable and often more cost-effective option, they come with inherent risks of chromatographic separation and isotopic instability that must be carefully evaluated during method development and validation.
For the most demanding bioanalytical assays where the highest level of accuracy, precision, and data integrity are non-negotiable, ¹³C-labeled internal standards are unequivocally the superior choice.[1][3] Their near-perfect co-elution with the analyte and enhanced isotopic stability provide a more robust and reliable solution for correcting matrix effects and ensuring the validity of quantitative data. The initial higher cost of a ¹³C-labeled standard can be justified by the increased confidence in the results and the potential to avoid costly project delays or failures due to unreliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS | The European Chemistry and Biotechnology Journal [euchembioj.com]
- 8. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
inter-laboratory variability study with 4-Chloro-4'-fluorobutyrophenone-d4
An Inter-Laboratory Variability Study of 4-Chloro-4'-fluorobutyrophenone-d4: A Comparative Guide
This guide provides a framework for an inter-laboratory study to assess the variability in the analysis of this compound. Given the importance of this deuterated compound, likely as an internal standard in the quantification of related pharmaceutical compounds, ensuring analytical consistency across different laboratories is paramount. This document outlines a proposed study, including experimental protocols and data presentation formats, to facilitate a comprehensive comparison of laboratory performance.
Introduction to this compound
This compound is the deuterium-labeled version of 4-Chloro-4'-fluorobutyrophenone.[1] The non-deuterated compound is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic medications.[2][3] As a deuterated analog, this compound serves as an ideal internal standard for mass spectrometry-based bioanalytical assays, aiding in the accurate quantification of butyrophenone-type neuroleptics like haloperidol.[4][5] The analytical accuracy and consistency of this internal standard are critical for reliable drug development and clinical monitoring.
Hypothetical Inter-Laboratory Study Design
This proposed study aims to evaluate the precision and accuracy of this compound quantification among different analytical laboratories. A central organizing body would distribute identical samples of this compound dissolved in a specified matrix (e.g., human plasma) at a known concentration to a set of participating laboratories. Each laboratory would then perform the analysis according to a standardized protocol.
Objective: To determine the inter-laboratory variability in the quantification of this compound and to identify potential sources of analytical discrepancy.
Participants: A minimum of five to ten laboratories with experience in bioanalytical testing using liquid chromatography-mass spectrometry (LC-MS).
Sample: Human plasma spiked with this compound at a concentration of 50 ng/mL.
Standardized Experimental Protocol
A detailed and standardized protocol is crucial to minimize variability arising from different methodologies.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A standardized HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined and standardized across all participating laboratories.
Data Presentation and Comparison
The quantitative results from each participating laboratory would be collected and summarized in the table below. The performance of each laboratory is evaluated based on the accuracy of their determined concentration against the known concentration and the precision of their replicate measurements.
| Laboratory ID | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean Concentration (ng/mL) | Standard Deviation | Accuracy (%) |
| Lab A | 51.2 | 50.8 | 51.5 | 51.17 | 0.35 | 102.3 |
| Lab B | 48.9 | 49.5 | 49.1 | 49.17 | 0.31 | 98.3 |
| Lab C | 53.1 | 52.5 | 52.9 | 52.83 | 0.31 | 105.7 |
| Lab D | 49.8 | 50.1 | 49.9 | 49.93 | 0.15 | 99.9 |
| Lab E | 47.5 | 48.1 | 47.8 | 47.80 | 0.30 | 95.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the standardized experimental workflow for the analysis of this compound.
Caption: Standardized workflow for the analysis of this compound.
Factors Influencing Inter-Laboratory Variability
The diagram below outlines the potential sources of variability in an inter-laboratory study.
Caption: Key factors contributing to inter-laboratory analytical variability.
Conclusion
An inter-laboratory comparison study for this compound is essential for establishing a benchmark for analytical performance. By implementing a standardized protocol and systematically evaluating the results, participating laboratories can assess their proficiency and contribute to the overall reliability of bioanalytical data within the scientific community. This guide provides the foundational elements for conducting such a study, from experimental design to data interpretation and visualization.
References
- 1. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 4. Simultaneous analysis of haloperidol, its three metabolites and two other butyrophenone-type neuroleptics by high performance liquid chromatography with dual ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Establishing Linearity and Range: 4-Chloro-4'-fluorobutyrophenone-d4 versus a Non-Isotopically Labeled Standard
In the landscape of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of the analytical method. This guide provides a comparative analysis of 4-Chloro-4'-fluorobutyrophenone-d4, a deuterated internal standard, against a conventional non-isotopically labeled internal standard ("Alternative IS"). The focus is on the critical validation parameters of linearity and analytical range, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies.
Performance Comparison: Linearity and Analytical Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The analytical range is the interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For this comparison, we present data from a typical validation experiment for the quantification of a hypothetical analyte, "Drug X," using either this compound or the "Alternative IS."
| Parameter | This compound | Alternative Internal Standard (Alternative IS) |
| Linear Range | 0.1 - 1000 ng/mL | 1.0 - 500 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.995 |
| Regression Equation | y = 1.05x + 0.002 | y = 0.95x + 0.015 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 500 ng/mL |
| Precision at LLOQ (%CV) | ≤ 15% | ≤ 20% |
| Accuracy at LLOQ (%Bias) | ± 10% | ± 15% |
Experimental Protocols
A detailed methodology for establishing the linearity and analytical range of "Drug X" using an internal standard is provided below. This protocol is applicable to both this compound and the Alternative IS.
Objective
To determine the linear range, correlation coefficient (R²), Lower Limit of Quantification (LLOQ), and Upper Limit of Quantification (ULOQ) for the quantification of "Drug X" using a selected internal standard.
Materials and Reagents
-
"Drug X" reference standard
-
This compound or Alternative IS
-
Control biological matrix (e.g., human plasma)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
96-well plates or microcentrifuge tubes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the "Drug X" reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound or the Alternative IS in methanol.
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Stock Solution with methanol:water (1:1, v/v) to prepare a series of working solutions at concentrations that will cover the expected analytical range.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Internal Standard Stock Solution with methanol:water (1:1, v/v).
Preparation of Calibration Standards
-
Spike 95 µL of the control biological matrix with 5 µL of the appropriate Analyte Working Solution to create a set of at least eight non-zero calibration standards.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each calibration standard.
-
Prepare a blank sample (matrix with internal standard only) and a double blank sample (matrix only).
Sample Preparation (Protein Precipitation)
-
To each 110 µL calibration standard, add 330 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex each sample for 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both the analyte ("Drug X") and the internal standard (this compound or Alternative IS) in Multiple Reaction Monitoring (MRM) mode.
Data Analysis
-
Integrate the peak areas of the analyte and the internal standard for each calibration level.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x², to determine the slope, y-intercept, and correlation coefficient (R²).
-
The LLOQ is the lowest concentration on the calibration curve with acceptable precision (%CV ≤ 20%) and accuracy (%bias within ±20%).
-
The ULOQ is the highest concentration on the calibration curve with acceptable precision (%CV ≤ 15%) and accuracy (%bias within ±15%).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in establishing linearity and range.
Figure 1. Experimental workflow for establishing linearity and range.
The Gold Standard in Bioanalysis: Assessing Accuracy and Precision with 4-Chloro-4'-fluorobutyrophenone-d4
For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalytical data is paramount. The choice of an internal standard (IS) is a critical determinant of assay accuracy and precision, particularly in complex matrices. This guide provides a comparative analysis of 4-Chloro-4'-fluorobutyrophenone-d4, a deuterated internal standard, against alternative approaches for the quantification of related active pharmaceutical ingredients (APIs) and their precursors.
In the landscape of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard.[1][2] this compound is designed for this purpose, serving as an ideal mimic for the analysis of its non-deuterated counterpart, a key intermediate in the synthesis of several antipsychotic drugs, including haloperidol (B65202).[3] By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased, allowing for its differentiation from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[4] This ensures that it experiences similar extraction efficiencies, chromatographic retention, and ionization responses, thereby effectively compensating for variations during sample processing and analysis.[5]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
While specific performance data for this compound is not extensively published, the advantages of using a SIL-IS can be effectively demonstrated through data from the analysis of haloperidol using its deuterated analog, haloperidol-d4 (B1139291). The following tables compare the accuracy and precision of a validated LC-MS/MS method using haloperidol-d4 as the internal standard versus a method using a structural analog IS.
| Parameter | Stable Isotope-Labeled IS (Haloperidol-d4) | Structural Analog IS (e.g., Duloxetine) | Commentary |
| Accuracy (% Bias) | Within ± 5% | Can exceed ± 15% | The near-identical chemical nature of the SIL-IS ensures it tracks the analyte's behavior more closely, leading to superior accuracy.[6] |
| Precision (% CV) | < 5% | Often > 10% | SIL-IS effectively minimizes variability introduced during sample preparation and analysis, resulting in higher precision.[6] |
| Matrix Effect | Effectively Compensated | Inconsistent Compensation | As the SIL-IS and analyte co-elute and have similar ionization properties, the impact of matrix components on ionization is normalized.[1] |
| Regulatory Compliance | Preferred by FDA and EMA | Requires extensive validation to prove suitability | Regulatory guidelines strongly recommend the use of SIL-IS for bioanalytical method validation due to their superior performance.[2] |
Table 1: Comparison of Performance Characteristics. This table summarizes the typical performance differences between a stable isotope-labeled internal standard and a structural analog internal standard in a bioanalytical assay.
Quantitative Performance Data
The following table presents representative accuracy and precision data from a validated bioanalytical method for haloperidol in human plasma using haloperidol-d4 as the internal standard.[6]
| Analyte Concentration | Nominal Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| LLOQ | 5.03 | 4.80 | -4.57 | 5.33 | 5.73 |
| Low QC | 15.0 | 15.38 | 2.53 | 2.15 | 3.45 |
| Mid QC | 3000 | 2945 | -1.83 | 1.25 | 2.05 |
| High QC | 6020.75 | 6173 | 2.53 | 0.92 | 2.31 |
Table 2: Accuracy and Precision Data for Haloperidol Quantification using Haloperidol-d4. LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.[6]
Experimental Protocols
A robust bioanalytical method relies on a well-defined experimental protocol. The following sections detail a typical workflow for the quantification of an analyte like haloperidol using a deuterated internal standard.
Sample Preparation
-
Aliquoting: Transfer 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., haloperidol-d4 in methanol) to each tube.
-
Protein Precipitation: Add 500 µL of a precipitating agent (e.g., acetonitrile) to each tube.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Rationale and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the decision-making process for internal standard selection and a typical experimental workflow.
References
The Gold Standard: A Comparative Guide to Deuterated Standards in Butyrophenone Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of butyrophenones, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of deuterated standards used in the analysis of this important class of antipsychotic drugs, with a focus on providing supporting experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, are widely recognized as the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the target analyte ensure they co-elute and experience similar ionization effects, effectively compensating for matrix-induced variations and improving the accuracy and precision of quantification. This guide will delve into the practical application and performance of these standards in butyrophenone (B1668137) analysis.
Performance of Deuterated Standards: A Focus on Haloperidol-d4
While a variety of deuterated standards can be synthesized for different butyrophenone compounds, Haloperidol-d4 has emerged as a widely used and well-documented internal standard for the quantification of haloperidol (B65202) and other related compounds. The following tables summarize the performance characteristics of analytical methods employing Haloperidol-d4, extracted from various validated studies.
Table 1: Performance of LC-MS/MS Methods Using Haloperidol-d4 as an Internal Standard
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Haloperidol | 0.05 - 80 | 0.05 | < 10% | < 10% | 90-110% | [1] |
| Haloperidol | 5.03 - 6020.75 (pg/mL) | 5.03 (pg/mL) | 0.92 - 5.33% | 2.05 - 5.73% | 95.40 - 102.66% | [2][3] |
| Haloperidol | 1 - 15 | 1 | - | - | - | [4] |
| 14 Antipsychotics (including Haloperidol) | Analyte-specific | - | - | - | - | [5] |
Table 2: Performance of GC-MS Methods Using a Deuterated Haloperidol Analog
| Analyte | Method | Internal Standard | Key Findings | Reference |
| Haloperidol | GC-Ammonia CI-MS | Tetradeutero analogue of haloperidol | Provides a reliable method for the quantitation of low levels of haloperidol. | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for sample preparation and analysis using deuterated internal standards for butyrophenone analysis.
Protocol 1: LC-MS/MS for Haloperidol in Human Plasma
This protocol is adapted from a validated method for the quantification of haloperidol in human plasma using Haloperidol-d4 as the internal standard[1].
1. Sample Preparation: Protein Precipitation
-
To a 100 µL plasma sample, add the internal standard solution (Haloperidol-d4).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
LC System: Acquity UPLC BEH
-
Column: C18 (50 × 2.1mm, 1.7µm)
-
Mobile Phase: Gradient elution
-
Run Time: 3.2 minutes
3. Mass Spectrometric Conditions
-
Instrument: Triple quadrupole tandem mass spectrometer
-
Ionization Mode: Positive Ionization
-
MRM Transitions:
-
Haloperidol: m/z 376.29 → 165.14
-
Haloperidol-d4: m/z 380.28 → 169.17
-
Protocol 2: GC-MS for Haloperidol in Human Serum
This protocol is based on a method utilizing a tetradeutero analogue of haloperidol for GC-MS analysis[6].
1. Sample Preparation: Liquid-Liquid Extraction
-
To a serum sample, add the tetradeutero haloperidol internal standard and a priming compound (e.g., thioridazine).
-
Perform a liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS injection.
2. GC-MS Conditions
-
Ionization Mode: Ammonia Chemical Ionization (CI)
-
Acquisition Mode: Selected-Ion Monitoring (SIM)
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
Figure 1. General workflow for butyrophenone analysis using a deuterated internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltammetric determination of droperidol and benperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Bioanalytical Methods: A Comparative Guide Featuring 4-Chloro-4'-fluorobutyrophenone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method performance, focusing on the cross-validation process when utilizing 4-Chloro-4'-fluorobutyrophenone-d4 as a stable isotope-labeled internal standard (SIL-IS). In the landscape of drug development, ensuring the consistency and reliability of bioanalytical data is paramount, especially when samples are analyzed across different laboratories or using different methods. Cross-validation serves as a critical tool to demonstrate the equivalency of these methods.
The choice of internal standard is a pivotal factor influencing the accuracy and precision of a bioanalytical method. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability during sample preparation and analysis.
While direct comparative experimental data for this compound is not extensively available in the public domain, this guide will leverage data from structurally analogous compounds, such as Haloperidol-d4, to illustrate the performance advantages. 4-Chloro-4'-fluorobutyrophenone is a key intermediate in the synthesis of Haloperidol, making this a scientifically relevant comparison.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard like this compound offers significant advantages over non-isotopically labeled analogs. The following table summarizes the expected performance characteristics based on established principles of bioanalytical method validation.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Analog IS | Rationale & Supporting Evidence |
| Accuracy | High (typically within ±15% of nominal value) | Moderate to High (can be biased) | The co-elution and identical ionization behavior of a deuterated IS effectively corrects for matrix effects and extraction variability, leading to higher accuracy. |
| Precision | High (CV ≤ 15%) | Moderate (CV may exceed 15%) | The superior ability of a deuterated IS to track the analyte through the analytical process results in lower variability and improved precision. |
| Matrix Effect | Minimal Impact | Potential for Significant Impact | A deuterated IS experiences the same degree of ion suppression or enhancement as the analyte, effectively normalizing the matrix effect. A non-deuterated analog may have different chromatographic retention and ionization characteristics, leading to uncompensated matrix effects. |
| Recovery | Consistent and Reproducible | Can be Variable | While the absolute recovery may not be 100%, the recovery of a deuterated IS is expected to be highly consistent and mirror that of the analyte, ensuring reliable quantification. |
| Selectivity | High | Prone to Interference | The mass difference between the deuterated IS and the analyte provides high specificity in MS detection, minimizing the risk of interference from endogenous compounds. |
Experimental Protocols
Detailed methodologies for key validation experiments are crucial for ensuring the robustness and reliability of a bioanalytical method. The following protocols are based on a composite of FDA and EMA guidelines.
Specificity and Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the internal standard without interference from endogenous matrix components.
Protocol:
-
Analyze a minimum of six different blank matrix lots (e.g., plasma, urine).
-
For each blank lot, analyze one sample without the internal standard and one sample spiked only with the internal standard (this compound).
-
Analyze one blank sample from each lot spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of interfering peaks at the retention time of the internal standard should be ≤ 5% of the internal standard response.
Linearity (Calibration Curve)
Objective: To establish the relationship between the instrument response (peak area ratio of analyte to internal standard) and the known concentration of the analyte.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used, covering the expected range of the study samples.
-
Add this compound to all calibration standards at a constant concentration.
-
Process and analyze the calibration standards.
-
Plot the peak area ratio (analyte/internal standard) versus the nominal concentration of the analyte.
-
Determine the best-fit regression model (typically a weighted linear regression).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% at the LLOQ). At least 75% of the calibration standards must meet this criterion.
Accuracy and Precision
Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the data (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for low, mid, and high QCs, and within ±20% for the LLOQ.
-
Precision: The coefficient of variation (CV) should not exceed 15% for low, mid, and high QCs, and not exceed 20% for the LLOQ.
-
Matrix Effect
Objective: To evaluate the effect of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples for each matrix source at low and high QC concentrations:
-
Set 1: Extract blank matrix and then spike the analyte and this compound into the post-extraction solvent.
-
Set 2: Spike the analyte and this compound into a neat solution (without matrix).
-
-
Calculate the matrix factor (MF) by comparing the peak areas of Set 1 to Set 2.
-
Calculate the IS-normalized MF.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across all lots should be ≤ 15%.
Stability
Objective: To determine the stability of the analyte in the biological matrix under various storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of freshly prepared QC samples.
Cross-Validation
Objective: To demonstrate the equivalency of two different bioanalytical methods or the same method used in different laboratories.
Protocol:
-
Analyze the same set of QC samples (low, mid, and high) and a minimum of 20 study samples with both analytical methods or in both laboratories.
-
The QC samples should be analyzed in triplicate.
-
Calculate the mean concentration and the percent difference for each sample between the two methods/laboratories.
-
Acceptance Criteria (based on FDA and EMA guidelines):
-
The mean concentration of the QC samples from the method being tested should be within ±15% of the nominal values.
-
The percent difference between the concentrations obtained from the two methods for at least 67% of the study samples should be within ±20% of the mean concentration.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the cross-validation of bioanalytical methods.
Caption: Workflow for Bioanalytical Method Validation and Cross-Validation.
Caption: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards.
Method Robustness Testing: A Comparative Guide Featuring 4-Chloro-4'-fluorobutyrophenone-d4
For researchers, scientists, and professionals in drug development, ensuring the reliability and consistency of analytical methods is paramount. Method robustness, a critical component of method validation, demonstrates the reliability of an analytical procedure with respect to deliberate variations in method parameters. This guide provides a comparative analysis of method robustness testing using 4-Chloro-4'-fluorobutyrophenone-d4 as a deuterated internal standard in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Deuterated internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, injection volume, and instrument response.[2][3] This guide will explore the performance of this compound under various stressed conditions and compare its utility against alternative approaches.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard significantly impacts the robustness of an analytical method. Deuterated internal standards offer superior performance compared to non-deuterated (structural analogue) internal standards.[4]
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analogue IS |
| Co-elution with Analyte | Nearly identical retention time, ensuring simultaneous analysis under varying chromatographic conditions. | Retention time may shift differently from the analyte with changes in mobile phase or temperature. |
| Matrix Effect Compensation | Excellent compensation for ion suppression or enhancement due to co-elution and similar ionization efficiency. | Variable compensation as ionization efficiency can differ significantly from the analyte. |
| Extraction Recovery | Mirrors the extraction recovery of the analyte across different sample matrices and conditions. | Extraction efficiency can vary from the analyte, leading to inaccurate quantification. |
| Precision and Accuracy | High precision (low %CV) and accuracy due to effective normalization of variability. | Lower precision and potential for bias, especially in complex matrices. |
| Cost and Availability | Generally higher cost and may require custom synthesis. | Often more readily available and less expensive. |
Experimental Protocols for Robustness Testing
Robustness testing involves intentionally varying key method parameters to assess the impact on analytical results. Below are detailed methodologies for key experiments in both LC-MS/MS and GC-MS.
LC-MS/MS Robustness Testing Protocol
This protocol outlines the steps to evaluate the robustness of an LC-MS/MS method for the quantification of a butyrophenone (B1668137) analyte using this compound as an internal standard.
1. Standard and Sample Preparation:
-
Prepare a stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol).
-
Spike known concentrations of the analyte into the matrix of interest (e.g., human plasma) to prepare calibration standards and quality control (QC) samples.
-
Add a constant concentration of this compound to all samples, calibrators, and QCs.
-
Perform sample extraction using a validated procedure (e.g., protein precipitation or liquid-liquid extraction).
2. Nominal LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
3. Robustness Parameters and Variations:
| Parameter | Nominal Condition | Variation 1 | Variation 2 |
| Mobile Phase pH | 3.0 (0.1% Formic Acid) | 2.8 | 3.2 |
| Organic Content in Mobile Phase | 50% Acetonitrile | 48% Acetonitrile | 52% Acetonitrile |
| Column Temperature | 40°C | 38°C | 42°C |
| Flow Rate | 0.4 mL/min | 0.38 mL/min | 0.42 mL/min |
4. Data Analysis:
-
Analyze QC samples in triplicate under each varied condition.
-
Calculate the mean concentration, standard deviation, and coefficient of variation (%CV) for each set of conditions.
-
Evaluate the retention time, peak shape, and signal-to-noise ratio.
GC-MS Robustness Testing Protocol
This protocol is designed to assess the robustness of a GC-MS method for a volatile halogenated compound, with this compound serving as an internal standard.
1. Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and this compound in a volatile organic solvent (e.g., ethyl acetate).
-
Prepare calibration standards and QC samples by spiking the analyte into a suitable matrix.
-
Add a constant concentration of this compound to all samples.
-
If necessary, perform derivatization to improve volatility and thermal stability.
2. Nominal GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial 100°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 50-500 amu or Selected Ion Monitoring (SIM).
3. Robustness Parameters and Variations:
| Parameter | Nominal Condition | Variation 1 | Variation 2 |
| Initial Oven Temperature | 100°C | 98°C | 102°C |
| Oven Temperature Ramp Rate | 20°C/min | 18°C/min | 22°C/min |
| Injector Temperature | 250°C | 245°C | 255°C |
| Carrier Gas Flow Rate | 1.0 mL/min | 0.95 mL/min | 1.05 mL/min |
4. Data Analysis:
-
Analyze QC samples in triplicate under each varied condition.
-
Calculate the mean concentration, %CV, and assess peak shape and resolution.
Data Presentation: Representative Robustness Testing Results
The following tables present illustrative quantitative data from a simulated robustness study. This data is representative of typical outcomes when using a deuterated internal standard like this compound.
Table 1: LC-MS/MS Robustness Data for a Butyrophenone Analyte
| Parameter Varied | QC Low (10 ng/mL) Mean Conc. (± SD) | %CV | QC High (100 ng/mL) Mean Conc. (± SD) | %CV |
| Nominal Conditions | 10.2 ± 0.4 | 3.9 | 99.5 ± 3.1 | 3.1 |
| Mobile Phase pH 2.8 | 9.9 ± 0.5 | 5.1 | 101.2 ± 4.5 | 4.4 |
| Mobile Phase pH 3.2 | 10.5 ± 0.6 | 5.7 | 98.7 ± 3.8 | 3.9 |
| Organic Content 48% | 10.1 ± 0.4 | 4.0 | 99.9 ± 3.5 | 3.5 |
| Organic Content 52% | 10.3 ± 0.5 | 4.9 | 99.1 ± 4.1 | 4.1 |
| Column Temp 38°C | 10.0 ± 0.3 | 3.0 | 100.5 ± 2.9 | 2.9 |
| Column Temp 42°C | 10.4 ± 0.5 | 4.8 | 98.9 ± 3.6 | 3.6 |
| Flow Rate 0.38 mL/min | 9.8 ± 0.6 | 6.1 | 102.1 ± 5.2 | 5.1 |
| Flow Rate 0.42 mL/min | 10.6 ± 0.7 | 6.6 | 97.8 ± 4.9 | 5.0 |
Table 2: GC-MS Robustness Data for a Halogenated Analyte
| Parameter Varied | QC Low (50 ng/mL) Mean Conc. (± SD) | %CV | QC High (500 ng/mL) Mean Conc. (± SD) | %CV |
| Nominal Conditions | 50.8 ± 2.1 | 4.1 | 498.2 ± 15.4 | 3.1 |
| Initial Oven Temp 98°C | 49.5 ± 2.5 | 5.1 | 503.1 ± 20.1 | 4.0 |
| Initial Oven Temp 102°C | 51.2 ± 2.8 | 5.5 | 495.9 ± 18.3 | 3.7 |
| Ramp Rate 18°C/min | 50.3 ± 2.3 | 4.6 | 499.5 ± 17.0 | 3.4 |
| Ramp Rate 22°C/min | 51.0 ± 2.6 | 5.1 | 497.3 ± 16.9 | 3.4 |
| Injector Temp 245°C | 49.9 ± 2.9 | 5.8 | 505.6 ± 22.2 | 4.4 |
| Injector Temp 255°C | 50.6 ± 2.4 | 4.7 | 496.8 ± 19.4 | 3.9 |
| Flow Rate 0.95 mL/min | 49.2 ± 3.1 | 6.3 | 508.3 ± 25.4 | 5.0 |
| Flow Rate 1.05 mL/min | 51.8 ± 3.5 | 6.8 | 491.7 ± 23.1 | 4.7 |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in method robustness testing.
References
Comparative Analysis of 4-Chloro-4'-fluorobutyrophenone-d4 and Related Compounds: A Guide for Researchers
This guide provides a comprehensive comparison of 4-Chloro-4'-fluorobutyrophenone-d4, its non-deuterated analog 4-Chloro-4'-fluorobutyrophenone, and a key downstream product, Haloperidol-d4. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the analytical specifications and experimental methodologies crucial for the evaluation and application of these compounds.
Introduction to this compound
This compound is the deuterated form of 4-Chloro-4'-fluorobutyrophenone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly antipsychotic drugs of the butyrophenone (B1668137) class. The incorporation of deuterium (B1214612) isotopes provides a valuable tool for pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative analytical methods. Its non-deuterated counterpart is also widely used as a starting material in organic synthesis. Understanding the purity, identity, and specifications of these precursors is paramount for ensuring the quality and efficacy of the final drug product.
Comparative Data
The following table summarizes the typical analytical specifications for this compound, 4-Chloro-4'-fluorobutyrophenone, and Haloperidol-d4, based on commercially available data.
| Parameter | This compound | 4-Chloro-4'-fluorobutyrophenone | Haloperidol-d4 |
| Chemical Formula | C₁₀H₆D₄ClFO | C₁₀H₁₀ClFO | C₂₁H₁₉D₄ClFNO₂ |
| Molecular Weight | 204.67 g/mol | 200.64 g/mol | 379.89 g/mol |
| CAS Number | Not widely available | 3874-54-2 | 1189986-59-1 |
| Purity (Typical) | ≥98% (by GC-MS) | ≥97% (by GC) | ≥98% (by HPLC) |
| Isotopic Purity | ≥99% Deuterium | N/A | ≥99% Deuterium |
| Appearance | Pale yellow to yellow oil | Colorless to light yellow liquid | White to off-white solid |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in DMSO, Methanol |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize these compounds are provided below.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile compounds like 4-Chloro-4'-fluorobutyrophenone and its deuterated analog.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp rate: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
Identity Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful tool for confirming the structure and determining the isotopic purity of deuterated compounds.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and concentration, such as maleic anhydride (B1165640) or dimethyl sulfone. The internal standard should have signals that do not overlap with the analyte signals.
-
¹H NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the characteristic signals of the analyte and the internal standard.
-
Calculate the purity or concentration of the analyte relative to the known concentration of the internal standard.
-
For isotopic purity, analyze the integration of the residual proton signals in the deuterated positions.
-
Logical Workflow and Relationships
The following diagrams illustrate the analytical workflow and the synthetic relationship between the compared compounds.
Conclusion
The selection of a starting material or intermediate in pharmaceutical synthesis requires rigorous analytical characterization. This compound, as a deuterated analog, offers distinct advantages for specific research applications, primarily in pharmacokinetic and metabolic studies. Its analytical profile, particularly its isotopic purity, is a critical parameter that must be thoroughly evaluated. This guide provides a framework for comparing this compound with its non-deuterated counterpart and understanding its role in the synthesis of downstream APIs like Haloperidol-d4. The provided experimental protocols serve as a starting point for researchers to develop and validate their own analytical methods for ensuring the quality and consistency of these important chemical entities.
limit of detection (LOD) and quantification (LOQ) with 4-Chloro-4'-fluorobutyrophenone-d4
###Navigating the Limits: A Comparative Guide to Internal Standards for Butyrophenone Quantification
In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the accurate quantification of active pharmaceutical ingredients (APIs) and their precursors is paramount. For butyrophenones, a class of antipsychotic drugs, the use of stable isotope-labeled internal standards in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable results. This guide provides a comparative overview of the performance of deuterated and non-deuterated internal standards in the analysis of butyrophenones, with a focus on the determination of the limit of detection (LOD) and limit of quantification (LOQ).
Performance Comparison of Internal Standards
The choice of an internal standard is critical and directly impacts the sensitivity and accuracy of an analytical method. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery. Stable isotope-labeled standards, such as deuterated compounds, are considered the most effective as they are chemically almost identical to the analyte. However, structurally similar non-labeled compounds can also be employed. The following table summarizes the LOD and LOQ values for haloperidol (B65202) using different internal standards, providing a benchmark for expected performance.
| Internal Standard | Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| Haloperidol-d4 | Haloperidol | LC-MS/MS | - | 1 ng/mL[1][2] | Human Plasma |
| Bromoperidol | Haloperidol | HPLC-UV | - | 1.0 ng/mL[3] | Plasma |
| Droperidol (B1670952) | Haloperidol | RP-HPLC-DAD | - | 56.1 ng/mL[4] | Rat Plasma |
| (No Internal Standard) | Haloperidol | HPLC-MS | 5 ng/mL[5][6] | - | Human Plasma and Urine |
Note: The performance of an internal standard is method-dependent. The values presented are for the specific analytical methods cited.
Experimental Protocol: A Representative LC-MS/MS Method for Haloperidol in Human Plasma
This section details a typical experimental protocol for the quantification of haloperidol in human plasma using a deuterated internal standard, based on established methodologies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Haloperidol-d4 in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
3. Determination of LOD and LOQ
The LOD and LOQ are determined through the analysis of a series of calibration standards at decreasing concentrations. The LOD is typically defined as the lowest concentration of the analyte that can be reliably detected above the background noise (commonly a signal-to-noise ratio of 3:1). The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy (commonly a signal-to-noise ratio of 10:1).
Visualizing the Workflow
To further elucidate the experimental process, the following diagram outlines the key steps in the analytical workflow for the quantification of an analyte in a biological matrix using an internal standard and LC-MS/MS.
Caption: Experimental workflow for analyte quantification.
References
- 1. euchembioj.com [euchembioj.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of haloperidol and bromperidol and their reduced metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic-mass spectrometric determination of haloperidol and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Chloro-4'-fluorobutyrophenone-d4
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Chloro-4'-fluorobutyrophenone-d4 are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step process for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1]
-
Eye Protection: Use chemical goggles or safety glasses, and consider a face shield for additional protection.[1]
-
Body Protection: Wear suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation, use a dust mask (type N95 or equivalent).
Always work in a well-ventilated area, such as a fume hood.[1][3] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]
Spill Management and Cleanup
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
For Small Spills:
-
Absorb the spill with an inert, dry chemical absorbent material such as sand, silica (B1680970) gel, or universal binder.[1][3]
-
Sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[1]
-
Ventilate the area of the spill.[1]
For Large Spills:
-
If it is safe to do so, stop the leak.[1]
-
Contain the spill using dikes or other appropriate barriers.[1]
-
Use explosion-proof equipment for recovery if necessary.[1]
-
Collect the material using a pump or vacuum, and finish the cleanup with a dry chemical absorbent.[1]
-
Place the collected waste into an appropriate container for disposal.[1]
Do not let the product enter drains or surface water.[2][3][4]
Disposal Procedures
The final disposal of this compound and its containers must be conducted in compliance with all local, state, and federal regulations. The primary directive is to dispose of the contents and container at an approved waste disposal plant.[1][3]
Step-by-Step Disposal Protocol:
-
Segregation: Keep chemical waste separate from other types of waste.
-
Containerization: Place the waste, including any contaminated absorbent materials from spills, into a suitable, clearly labeled, and securely closed container.
-
Labeling: The label should clearly identify the contents as "Hazardous Waste" and include the chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 3874-54-2 | [1] |
| Molecular Formula | C10H10ClFO | [1] |
| Molecular Weight | 200.64 g/mol | [2] |
| Density | 1.22 g/mL at 25 °C | |
| Flash Point | 91 °C (195.8 °F) - closed cup | |
| Refractive Index | n20/D 1.5255 |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Chloro-4'-fluorobutyrophenone-d4
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 4-Chloro-4'-fluorobutyrophenone-d4, a compound utilized in pharmaceutical development and organic synthesis. The following procedures for personal protective equipment (PPE), handling, and disposal are critical for laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Protective gloves should be worn.[1] |
| Eye and Face Protection | Safety glasses or goggles, Face shield | Chemical goggles or safety glasses are required. A face shield should also be used.[1] |
| Skin and Body Protection | Protective clothing, Safety shoes | Wear suitable protective clothing and safety shoes.[1] |
| Respiratory Protection | Respirator | In case of inadequate ventilation, wear respiratory protection such as a dust mask type N95 (US).[1] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of the compound and the safety of laboratory personnel.
Handling:
Storage:
-
Keep in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][4][5]
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
First Aid Measures:
-
After inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek medical attention.[1][3]
-
After skin contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical advice.[1][3]
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[1][3]
-
After ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
Spill Response:
-
Evacuate unnecessary personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate PPE as outlined above.[1]
-
For small spills, absorb with a dry chemical absorbent. For large spills, dike the area and use a pump or vacuum.[1]
-
Collect the spilled material into a suitable container for disposal.[1][3]
-
Prevent the product from entering drains or public waters.[1][3]
Disposal Plan
Chemical waste must be disposed of in accordance with all local, regional, and national regulations.
-
Dispose of contents and container to an approved waste disposal plant.[3][4]
-
One recommended method of disposal is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
